molecular formula C9H20ClN B1660189 2-Tert-butylpiperidine hydrochloride CAS No. 72939-25-4

2-Tert-butylpiperidine hydrochloride

Cat. No.: B1660189
CAS No.: 72939-25-4
M. Wt: 177.71
InChI Key: JSOVJQUFOWHYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylpiperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71. The purity is usually 95%.
The exact mass of the compound 2-Tert-butylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tert-butylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOVJQUFOWHYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72939-25-4
Record name Piperidine, 2-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72939-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-butylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Piperidine Scaffold and the Role of 2-tert-butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-tert-butylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its six-membered, nitrogen-containing structure is a privileged framework found in numerous biologically active compounds, from alkaloids to synthetic drugs targeting a vast array of conditions, including neurological disorders, cancer, and infectious diseases.[2][3] The versatility of the piperidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.

2-tert-butylpiperidine hydrochloride is a specific derivative that serves as a valuable building block in organic synthesis and drug discovery. The sterically bulky tert-butyl group at the 2-position introduces significant conformational rigidity and influences the molecule's lipophilicity and metabolic stability. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability, making it a convenient and reliable intermediate for complex synthetic pathways. This guide provides a comprehensive overview of its core physical properties, outlines detailed protocols for their experimental determination, and offers expert insights into handling and application.

Core Physicochemical Properties

The fundamental properties of 2-tert-butylpiperidine hydrochloride are essential for its effective use in a laboratory setting. These characteristics dictate everything from appropriate solvent selection for reactions to storage and handling procedures.

PropertyDataSource(s)
CAS Number 72939-25-4[4]
Molecular Formula C₉H₂₀ClN[4]
Molecular Weight 177.71 g/mol [4]
Appearance White to yellow solid (typical for similar compounds)[5]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Soluble in water (as a hydrochloride salt)[5]

Spectroscopic Profile: Theoretical and Practical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • tert-Butyl Protons: A sharp singlet, integrating to 9H, would appear in the upfield region (approx. 0.9-1.2 ppm). This is the characteristic signal for the three equivalent methyl groups of the tert-butyl substituent.[6]

    • Piperidine Ring Protons: A series of complex multiplets would be observed for the protons on the piperidine ring (CH and CH₂ groups), likely between 1.5 and 3.5 ppm. The proton at the C2 position, adjacent to the tert-butyl group, would be a distinct multiplet. The protons on the nitrogen-adjacent carbons (C2 and C6) would be shifted further downfield.

    • N-H Proton: A broad singlet corresponding to the amine proton (as the hydrochloride salt) would be present, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (C(CH₃)₃) and one for the three equivalent methyl carbons (-CH₃).[7]

    • Piperidine Ring Carbons: Five signals corresponding to the five carbons of the piperidine ring. The C2 carbon, bearing the tert-butyl group, would be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ due to the stretching of the N-H bond in the ammonium salt.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the alkyl groups (piperidine ring and tert-butyl group).[8]

  • C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[9]

  • Molecular Ion: In techniques like Electrospray Ionization (ESI), the primary ion observed would correspond to the free base (M-Cl)⁺, with a mass-to-charge ratio (m/z) corresponding to the cationic form [C₉H₂₀N]⁺.

  • Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group or cleavage of the piperidine ring, providing structural confirmation.[10]

Experimental Protocols for Physical Property Determination

For researchers requiring precise data, the following protocols provide a self-validating framework for characterizing 2-tert-butylpiperidine hydrochloride.

Workflow for Comprehensive Physical Characterization

The following diagram illustrates the logical flow for a full characterization of a new batch of the compound.

G cluster_0 Initial Assessment cluster_1 Property Measurement cluster_2 Structural Verification cluster_3 Final Analysis & Archiving Sample Receive & Log Sample Visual Visual Inspection (Color, Form) Sample->Visual MeltingPoint Melting Point Determination Visual->MeltingPoint Solubility Solubility Screening Visual->Solubility Analysis Data Analysis & Comparison MeltingPoint->Analysis NMR_acq NMR Spectroscopy (¹H, ¹³C) Solubility->NMR_acq Select Solvent IR_acq IR Spectroscopy NMR_acq->IR_acq MS_acq Mass Spectrometry IR_acq->MS_acq MS_acq->Analysis Report Generate Certificate of Analysis Analysis->Report Archive Archive Data & Sample Report->Archive

Caption: Workflow for Physical and Structural Characterization.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the 2-tert-butylpiperidine hydrochloride sample is completely dry, as moisture can depress the melting point.[11] Grind a small amount into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Protocol:

    • Begin with a rapid heating rate (10-15 °C/min) to approximate the melting point.

    • Perform a second, slower measurement with a fresh sample. Heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Observation & Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Solubility Assessment

Causality: Understanding solubility is paramount for designing reaction conditions, purification procedures, and formulation development. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Methodology:

  • Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Tetrahydrofuran, Hexanes).

  • Sample Preparation: Weigh approximately 10 mg of 2-tert-butylpiperidine hydrochloride into separate, labeled vials for each solvent.

  • Titration & Observation:

    • Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.

    • After each addition, vortex or agitate the vial for 30-60 seconds.

    • Visually inspect for dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely within 1 mL of solvent (concentration >10 mg/mL).

    • Slightly Soluble: If partial dissolution occurs or requires more solvent.

    • Insoluble: If no significant dissolution is observed after adding 2-3 mL of solvent.

  • Documentation: Record the results in a structured table for easy reference.

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information below is synthesized from safety data sheets for closely related piperidine hydrochloride compounds and represents best practices.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[11][12]

  • Handling:

    • Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][11]

    • Avoid direct contact with skin and eyes. Causes skin and serious eye irritation.[11]

    • May cause respiratory irritation. Avoid breathing dust.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11]

    • Keep the container tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[11]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[11]

  • In case of Exposure:

    • Skin Contact: Wash immediately with plenty of soap and water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[11][12]

    • Inhalation: Move the person to fresh air and consult a doctor.[11]

References

  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (R)-TERT-BUTYL PIPERIDIN-3-YLCARBAMATE HYDROCHLORIDE.
  • ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride.
  • Biosynth. (n.d.). 2-tert-Butylpiperidine hydrochloride [72939-25-4]. Bio-Connect.
  • Sigma-Aldrich. (n.d.). tert-Butyl piperidine-4-carboxylate hydrochloride | 892493-65-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chem-Impex. (n.d.). 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Ribeiro, A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • TCI Chemicals. (n.d.). 1H-NMR: 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl.

Sources

A Comprehensive Guide to the Synthesis and Structural Characterization of 2-tert-butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active molecules and FDA-approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a key pharmacophore that provides a versatile and conformationally-defined scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a sterically demanding tert-butyl group at the 2-position creates a unique chiral building block, 2-tert-butylpiperidine, which is of significant interest for the development of novel therapeutics. This guide provides an in-depth, field-proven methodology for the synthesis of its stable hydrochloride salt and a comprehensive strategy for its rigorous structural validation.

Part 1: Synthesis via Catalytic Hydrogenation

The most direct and atom-economical pathway to 2-tert-butylpiperidine is through the catalytic hydrogenation of its aromatic precursor, 2-tert-butylpyridine. The aromaticity of the pyridine ring makes it resistant to reduction, necessitating a robust catalytic system and specific reaction conditions to achieve complete saturation.

Causality Behind the Synthetic Strategy
  • Choice of Precursor : 2-tert-butylpyridine is a commercially available and stable starting material, providing a direct route to the desired piperidine.

  • Catalytic Hydrogenation : This method is preferred for its high efficiency and clean reaction profile, typically generating minimal waste.[2] Precious metal catalysts, particularly those from the platinum group, are highly effective for the reduction of N-heterocycles.[2][3]

  • Catalyst Selection : Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective and widely used catalyst for pyridine hydrogenation.[3] In situ, under hydrogen pressure, it is reduced to finely dispersed platinum metal, which presents a highly active catalytic surface.

  • The Role of Acid : The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, inhibiting the reaction. To mitigate this, the reaction is performed in an acidic medium, typically glacial acetic acid.[2][3] Protonation of the nitrogen atom withdraws electron density from the aromatic ring, rendering it more susceptible to reduction and diminishing its catalyst-poisoning effect.[3]

  • Formation of the Hydrochloride Salt : The free base, 2-tert-butylpiperidine, is an oil. For ease of handling, purification, and to enhance stability for storage and pharmaceutical formulation, it is converted to its crystalline hydrochloride salt.

Experimental Workflow: From Pyridine to Piperidine Salt

The overall synthetic process is a two-stage procedure involving the initial reduction of the pyridine ring followed by the formation of the hydrochloride salt.

Synthesis_Workflow Start 2-tert-butylpyridine Reactor Charge Reactor: - 2-tert-butylpyridine - Glacial Acetic Acid - PtO₂ Catalyst Start->Reactor Hydrogenation Catalytic Hydrogenation (H₂, 50-70 bar, RT) Reactor->Hydrogenation Workup1 Work-up I: - Catalyst Filtration - Neutralization (NaOH) - Extraction (EtOAc) Hydrogenation->Workup1 FreeBase 2-tert-butylpiperidine (Free Base) Workup1->FreeBase SaltFormation Salt Formation: - Dissolve in Ether - Add HCl Solution FreeBase->SaltFormation Workup2 Work-up II: - Filtration - Washing (Ether) - Drying SaltFormation->Workup2 Product 2-tert-butylpiperidine HCl (Final Product) Workup2->Product

Caption: Synthetic workflow for 2-tert-butylpiperidine HCl.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-tert-butylpyridine

  • Platinum (IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Standard laboratory glassware, filtration apparatus (Büchner funnel, Celite®)

Procedure:

  • Reactor Charging: In a suitable pressure vessel, a solution of 2-tert-butylpyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate) is prepared. To this stirred solution, PtO₂ (5 mol%) is carefully added.[3]

  • Hydrogenation: The reactor is securely sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.[3] Reaction progress can be monitored by techniques like TLC or GC-MS if desired.

  • Catalyst Removal and Neutralization: Upon reaction completion, the hydrogen pressure is carefully vented, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst, washing the pad with ethyl acetate.[2] The filtrate is cooled in an ice bath and slowly neutralized by the dropwise addition of a concentrated NaOH solution until the pH is basic.

  • Extraction of Free Base: The neutralized mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-tert-butylpiperidine as an oil.

  • Hydrochloride Salt Formation: The crude free base is dissolved in a minimal amount of anhydrous diethyl ether. While stirring, a solution of hydrochloric acid in diethyl ether is added dropwise. A white precipitate of 2-tert-butylpiperidine hydrochloride will form immediately.

  • Isolation and Purification: The suspension is stirred for an additional 30 minutes, and the solid product is collected by vacuum filtration. The filter cake is washed with cold diethyl ether to remove any unreacted starting material or impurities and then dried under vacuum to yield the final product.

Part 2: Comprehensive Structural Characterization

Rigorous characterization using multiple orthogonal techniques is essential to confirm the identity, structure, and purity of the synthesized 2-tert-butylpiperidine hydrochloride. Each technique provides a unique piece of the structural puzzle.

Characterization_Workflow cluster_spectroscopy Spectroscopic & Analytical Methods Product Synthesized Product: 2-tert-butylpiperidine HCl NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS EA Elemental Analysis (CHN) Product->EA MP Melting Point Analysis Product->MP Structure Confirmed Structure & Purity NMR->Structure MS->Structure EA->Structure MP->Structure

Caption: Workflow for the structural validation of the product.

Physicochemical and Elemental Analysis

These methods provide fundamental data on the purity and elemental composition of the compound.

Analysis MethodPropertyExpected ResultRationale
Melting Point Melting Temperature (°C)229 - 232 °CA sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.
Elemental Analysis % Composition (C, H, N)Calculated for C₉H₂₀ClN:C: 60.83%H: 11.34%N: 7.88%Confirms that the empirical formula of the synthesized compound matches the theoretical formula.[4]
Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight. Using electrospray ionization (ESI), the hydrochloride salt will dissociate, and the protonated free base is observed.

TechniqueIonExpected m/z
ESI-MS [M+H]⁺142.159
  • Expert Interpretation: The observation of a peak at m/z ≈ 142 corresponds to the protonated form of the free base (C₉H₁₉N, MW = 141.25), confirming the successful reduction of the pyridine ring.[5] The fragmentation pattern can also provide further structural information.[6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the connectivity and chemical environment of every carbon and hydrogen atom.

¹H NMR (Proton NMR)

  • Expert Interpretation: The proton NMR spectrum will show a distinct singlet for the nine equivalent protons of the tert-butyl group, which is a hallmark of this moiety. The protons on the piperidine ring will appear as a series of complex, overlapping multiplets further downfield. The broad signal corresponds to the two protons on the nitrogen (N-H₂⁺), which may exchange with solvent protons. The integration of these signals (9H for the t-butyl group vs. the total for the ring protons) provides quantitative confirmation of the structure.

¹³C NMR (Carbon NMR)

  • Expert Interpretation: The carbon spectrum provides a count of the unique carbon environments. Key signals include those for the methyl and quaternary carbons of the tert-butyl group and the distinct signals for each of the five carbons in the saturated piperidine ring. The chemical shifts of the ring carbons confirm the absence of sp²-hybridized carbons, verifying the complete reduction of the aromatic pyridine precursor.[8]

Predicted NMR Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR ~1.0 - 1.2 Singlet, 9H : Characteristic signal for the nine equivalent protons of the tert-butyl group.[9]
~1.5 - 2.2 Multiplets, ~6H : Protons at C3, C4, and C5 positions of the piperidine ring.
~2.8 - 3.5 Multiplets, ~3H : Protons at C2 and C6 positions, adjacent to the nitrogen, are deshielded.
Broad Broad Singlet, 2H : Acidic N-H₂⁺ protons.
¹³C NMR ~26.0 Methyl carbons of the tert-butyl group.[9]
~23.0 - 40.0 Signals for the C3, C4, C5 methylene carbons of the piperidine ring.
~35.0 Quaternary carbon of the tert-butyl group.

| | ~45.0 - 60.0 | Signals for the C2 and C6 carbons adjacent to the nitrogen atom.[8][10] |

Note: Actual chemical shifts can vary based on solvent and concentration.

3. X-ray Crystallography (The Gold Standard)

For an unambiguous, definitive structural proof, single-crystal X-ray diffraction is the ultimate technique. By scattering X-rays off a single crystal of 2-tert-butylpiperidine hydrochloride, one can determine the precise three-dimensional arrangement of every atom in the crystal lattice. This method provides incontrovertible data on bond lengths, bond angles, and the relative stereochemistry, serving as the most authoritative evidence of the compound's structure.

Conclusion

The synthesis of 2-tert-butylpiperidine hydrochloride via the catalytic hydrogenation of 2-tert-butylpyridine is a reliable and efficient process. The identity and purity of the final product must be validated through a multi-technique approach, with NMR and mass spectrometry providing essential structural information and elemental analysis confirming the empirical formula. This well-characterized building block serves as a valuable intermediate for researchers and drug development professionals, enabling the exploration of new chemical space in the ongoing quest for novel and effective therapeutics.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1848-1854. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of compounds 1 and 2. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine. Retrieved from [Link]

  • Grigor'ev, I. A., et al. (2017). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 22(12), 2123. Retrieved from [Link]

  • Sagramora, L., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate Properties. Retrieved from [Link]

  • Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Retrieved from [Link]

  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5002-5005. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • Chegg.com. (2014, December 17). Solved: Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylpiperidine. Retrieved from [Link]

  • de Paula, J. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]

  • Bartleby. (2020, December 3). Answered: Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). Piperidines Archives. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Profile of 2-tert-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-tert-butylpiperidine hydrochloride. It includes detailed experimental protocols for key analytical techniques and a summary of its structural features, presented to support researchers, scientists, and drug development professionals in pharmaceutical development and chemical synthesis.

Introduction

2-tert-Butylpiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many natural products and synthetic compounds with significant biological activity.[1] The presence of a bulky tert-butyl group at the 2-position of the piperidine ring introduces considerable steric hindrance, which can influence its chemical reactivity and pharmacological properties. As the hydrochloride salt, the compound exhibits increased solubility in aqueous media, a common practice for the administration of amine-containing pharmaceuticals. Accurate structural elucidation and purity assessment are critical, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is indispensable for this purpose.

Molecular Structure and Analytical Workflow

The structural confirmation of 2-tert-butylpiperidine hydrochloride relies on a synergistic approach employing multiple spectroscopic techniques. The general workflow for its synthesis and subsequent characterization is outlined below.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Synthesis Synthesis of 2-tert-butylpiperidine Purification Purification (e.g., Distillation) Synthesis->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product 2-tert-butylpiperidine hydrochloride Salt_Formation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Structural Elucidation IR IR Spectroscopy Final_Product->IR Functional Group ID MS Mass Spectrometry Final_Product->MS Molecular Weight and Fragmentation

Caption: Synthetic and analytical workflow for 2-tert-butylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-tert-butylpiperidine hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Data

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The hydrochloride form means the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-tert-Butylpiperidine Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5-10.5Broad singlet2HN-H₂⁺
~3.2-3.4Multiplet1HC2-H
~3.0-3.2Multiplet2HC6-H₂
~1.5-2.0Multiplet6HC3-H₂, C4-H₂, C5-H₂
~1.0Singlet9H-C(CH₃)₃

Interpretation:

  • N-H₂⁺ Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing as a broad signal at a high chemical shift. This broadness is due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

  • C2-H Proton: The proton at the 2-position is adjacent to both the nitrogen and the tert-butyl group. Its chemical shift will be influenced by these neighboring groups.

  • Piperidine Ring Protons: The remaining methylene protons on the piperidine ring will appear as a complex series of multiplets in the aliphatic region.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet, a characteristic signal for this group.[2]

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-tert-Butylpiperidine Hydrochloride

Chemical Shift (δ) ppmAssignment
~60-65C2
~45-50C6
~35-40-C (CH₃)₃
~25-30C4
~25-30-C(C H₃)₃
~20-25C3, C5

Interpretation:

  • C2 and C6 Carbons: The carbons adjacent to the protonated nitrogen (C2 and C6) are deshielded and appear at the highest chemical shifts among the ring carbons.[3] The substitution with the tert-butyl group at C2 will further influence its chemical shift compared to C6.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will have a distinct chemical shift, as will the three equivalent methyl carbons.

  • Other Ring Carbons: The remaining piperidine ring carbons (C3, C4, C5) will appear at lower chemical shifts.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of 2-tert-butylpiperidine hydrochloride is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. A small amount of a suitable internal standard may be added.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-12 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-tert-Butylpiperidine Hydrochloride

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
2700-3200N-H stretchStrong, broadR₂N⁺H₂ (Ammonium salt)
2850-3000C-H stretchStrongAliphatic C-H
1580-1650N-H bendMediumR₂N⁺H₂ (Ammonium salt)
1365 & 1395C-H bendMedium, sharptert-Butyl group (doublet)
1440-1480C-H bendMediumCH₂ scissoring

Interpretation:

  • N-H Stretching: The most prominent feature for the hydrochloride salt will be a very broad and strong absorption in the high-frequency region, characteristic of the N-H stretching vibrations in an ammonium salt.[6]

  • C-H Stretching: Sharp peaks corresponding to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the tert-butyl group will be observed.

  • N-H Bending: An absorption band corresponding to the bending vibration of the N-H bond in the ammonium group is expected in the 1650-1580 cm⁻¹ region.

  • tert-Butyl Bending: The presence of the tert-butyl group is often confirmed by a characteristic doublet of medium intensity around 1365 cm⁻¹ and 1395 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For the solid hydrochloride salt, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-tert-butylpiperidine hydrochloride, the analysis would typically be performed on the free base, 2-tert-butylpiperidine, after neutralization.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) of 2-tert-butylpiperidine (MW = 141.26) would be formed. The major fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom.[7]

MS_Fragmentation M [C₉H₁₉N]⁺˙ m/z = 141 (Molecular Ion) F1 [C₈H₁₆N]⁺ m/z = 126 M->F1 - •CH₃ F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - •C₄H₉

Sources

Potential stereoisomers of 2-tert-butylpiperidine and their properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the stereoisomers of 2-tert-butylpiperidine, structured for researchers and drug development professionals.

Structural Dynamics, Synthesis, and Physicochemical Properties

Executive Summary

2-tert-butylpiperidine represents a "privileged scaffold" in organic chemistry due to its unique steric and conformational properties. Unlike flexible piperidine derivatives, the bulky tert-butyl group at position C2 acts as a conformational anchor, locking the ring into a single chair conformation. This rigidity makes it an invaluable tool for probing steric effects in pharmacological targets (e.g., NMDA receptor antagonists) and as a chiral scaffold in asymmetric catalysis. This guide details the stereochemical behavior, resolution protocols, and characterization of its enantiomers.

Structural Fundamentals & Stereochemistry

The "Anchor Effect" and Conformational Locking

The stereochemistry of 2-tert-butylpiperidine is defined by the Winstein-Holness principle. The tert-butyl group has an A-value (conformational free energy difference) of >5 kcal/mol, effectively prohibiting it from occupying an axial position. Consequently, the piperidine ring is "locked" in a chair conformation where the C2-tert-butyl group is equatorial.

  • Configurational Isomers: The molecule possesses one chiral center at C2, resulting in two enantiomers: (2R) and (2S) .

  • Conformational Isomers (N-Inversion): While the carbon skeleton is rigid, the nitrogen atom retains some flexibility. However, steric strain (A(1,2) strain) between the equatorial tert-butyl group and the N-substituent (or lone pair) heavily biases the equilibrium. The N-H bond preferentially adopts the axial orientation to minimize gauche interactions with the bulky tert-butyl group.

Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic preference for the "locked" conformation.

Conformation cluster_0 Steric Locking Mechanism Unstable Axial t-Bu Conformer (High Energy - Sterically Prohibited) Stable Equatorial t-Bu Conformer (Thermodynamic Minimum) Unstable->Stable Ring Flip (>5 kcal/mol driving force) N_Inv Nitrogen Inversion (N-H Axial vs Equatorial) Stable->N_Inv Dynamic Equilibrium

Figure 1: Conformational energy landscape. The high A-value of the t-butyl group effectively renders the ring flip irreversible, creating a rigid chiral scaffold.

Synthesis and Resolution Strategies

Researchers typically access enantiopure 2-tert-butylpiperidine via two primary routes: Racemic Synthesis followed by Resolution (most common for bulk preparation) or Asymmetric Hydrogenation (atom-economical for small scale).

Route A: Racemic Synthesis & Classical Resolution

The industrial standard involves the hydrogenation of 2-tert-butylpyridine followed by resolution with a chiral acid.

  • Precursor: 2-tert-butylpyridine (Commercially available).

  • Reduction: Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Rh/C in acetic acid.

  • Resolution: Racemic 2-tert-butylpiperidine is a secondary amine, making it amenable to resolution via diastereomeric salt formation. (S)-(+)-Mandelic acid or L-(+)-Tartaric acid are the standard resolving agents.

Route B: Asymmetric Hydrogenation

For high-value applications requiring high enantiomeric excess (ee) without waste, asymmetric hydrogenation of the pyridine or dehydropiperidine precursor is utilized.

  • Catalyst System: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., [Rh(COD)Cl]₂ + (R)-BINAP or Josiphos ).

  • Conditions: High pressure H₂ (50-100 bar), typically resulting in >95% ee.

Physicochemical Properties[1][2][3][4]

PropertyValue / DescriptionSignificance
Molecular Formula C₉H₁₉NLipophilic amine
Molecular Weight 141.26 g/mol Fragment-based drug design
pKa (Conjugate Acid) ~11.1Highly basic due to inductive effect of t-butyl group.
Boiling Point 165-170°CStable liquid at RT.
Chirality C2 Center(R) and (S) enantiomers.[1][2][3][4]
¹H NMR Signature Distinct coupling at C2-HThe C2 proton is strictly axial (due to equatorial t-Bu), showing large diaxial coupling constants (~10-12 Hz) with C3-axial proton.

Experimental Protocols

Protocol: Synthesis of Racemic 2-tert-Butylpiperidine

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine.

  • Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 2-tert-butylpyridine (10.0 g, 74 mmol).

  • Solvent/Catalyst: Add glacial acetic acid (50 mL) and Platinum(IV) oxide (PtO₂, 0.5 g, 5 wt%).

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake.

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: PtO₂ is pyrophoric when dry).

    • Concentrate the filtrate to remove most acetic acid.

    • Basify the residue with 4M NaOH to pH >12.

    • Extract with diethyl ether (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate to yield the racemic oil.

Protocol: Resolution via (S)-Mandelic Acid

Objective: Separation of (S)-2-tert-butylpiperidine from the racemate. Note: This protocol relies on the solubility difference of diastereomeric salts.

  • Salt Formation: Dissolve racemic 2-tert-butylpiperidine (14.1 g, 100 mmol) in hot ethanol (50 mL).

  • Addition: Add (S)-(+)-Mandelic acid (15.2 g, 100 mmol) dissolved in hot ethanol (50 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the (S,S)-salt) will precipitate.

  • Recrystallization: Filter the crystals. Recrystallize from ethanol/ether (2:1) to improve optical purity (>98% ee).

  • Free Basing:

    • Suspend the purified salt in water.

    • Add 2M NaOH until basic.

    • Extract the free amine into dichloromethane (DCM).

    • Dry and concentrate to obtain enantiopure (S)-2-tert-butylpiperidine.

Resolution Workflow Diagram

Resolution Racemate Racemic 2-t-Butylpiperidine (R/S Mixture) Salts Diastereomeric Salt Mixture (S-amine/S-acid) & (R-amine/S-acid) Racemate->Salts Mix Agent Add (S)-Mandelic Acid (Resolving Agent) Agent->Salts Crystallization Fractional Crystallization (Ethanol) Salts->Crystallization Solid Precipitate (Salt A) High Optical Purity Crystallization->Solid Less Soluble Liquor Mother Liquor (Salt B) Enriched in Opposite Enantiomer Crystallization->Liquor More Soluble FreeBase Basify (NaOH) & Extract Solid->FreeBase Final Pure (S)-2-tert-Butylpiperidine FreeBase->Final

Figure 2: Workflow for the classical resolution of the racemic mixture using a chiral acid.

Applications in Drug Discovery[4]

The 2-tert-butylpiperidine moiety is not merely a passive scaffold; its steric bulk is often exploited to modulate the metabolic stability and receptor selectivity of drug candidates.

  • NMDA Receptor Antagonists: The steric bulk at position 2 mimics the geometric constraints of phencyclidine (PCP) derivatives, influencing binding affinity to the ion channel.

  • Local Anesthetics: Similar to mepivacaine/bupivacaine, the steric hindrance around the nitrogen atom protects the amide bond (in derived amides) from enzymatic hydrolysis, prolonging the duration of action.

  • Chiral Auxiliaries: In asymmetric synthesis, the "locked" conformation allows the molecule to transfer chirality effectively to substrates, functioning similarly to Evans' oxazolidinones but for base-catalyzed reactions.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Rossen, K., et al. (1995).[5] "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide." Tetrahedron Letters.

  • Glorius, F., et al. (2011). "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry - A European Journal.[6] (Discusses piperidine conformational analysis).

  • Beilstein Journal of Organic Chemistry. (2013). "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand." (Relevant for asymmetric synthesis precursors).

  • PubChem Compound Summary. "2-tert-butylpiperidine." National Center for Biotechnology Information.

Sources

Health and safety information for handling 2-tert-butylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 2-tert-Butylpiperidine Hydrochloride

Executive Summary: The Hazard Context

This guide defines the operational safety standards for handling 2-tert-butylpiperidine hydrochloride . While often categorized generically alongside other piperidine salts, this compound presents a specific physicochemical profile due to the bulky tert-butyl group at the C2 position.

Core Safety Directive: Treat this compound as a High-Potency Irritant with potential for Severe Eye Damage and Systemic Toxicity upon absorption. Although the hydrochloride salt form significantly reduces vapor pressure compared to the volatile free base, the lipophilic nature of the tert-butyl substituent may enhance dermal permeation relative to unsubstituted piperidine.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood or glovebox.

  • Skin Barrier: Standard nitrile gloves may offer insufficient breakthrough time for solutions of this compound; double-gloving or laminate gloves are recommended for prolonged handling.

Chemical Identity & Physicochemical Properties

Understanding the structural properties is the first step in predicting hazard behavior. The steric bulk of the tert-butyl group influences both the basicity and the metabolic stability of the piperidine ring.

PropertyDataTechnical Note
Chemical Name 2-tert-Butylpiperidine hydrochloride
CAS Number 72939-25-4Unique identifier for the HCl salt form.
Molecular Formula C₉H₂₀ClN(C₉H₁₉N · HCl)
Molecular Weight 177.71 g/mol
Physical State Solid (Crystalline powder)Hygroscopic; tends to clump if exposed to moisture.
Solubility Water, Methanol, DMSOHigh aqueous solubility due to ionic character.
Acidity (pKa) ~10–11 (estimate for conjugate acid)Solutions will be acidic; free base is strongly basic.
SMILES CC(C)(C)C1CCCCN1.Cl

Hazard Identification & Toxicology

3.1 Mechanism of Toxicity The toxicity of 2-tert-butylpiperidine hydrochloride is twofold:

  • Corrosivity/Irritation (Local): Upon contact with mucous membranes or moist skin, the salt hydrolyzes. While less aggressive than the free base, the acidic nature (HCl component) combined with the organic amine causes tissue denaturation.

  • Systemic Activity (Systemic): Piperidine derivatives often act on the central nervous system (CNS) and nicotinic acetylcholine receptors. The tert-butyl group increases lipophilicity (LogP), potentially facilitating transport across the blood-brain barrier or skin layers more efficiently than simple piperidine.

3.2 GHS Classification (Derived) Based on Structure-Activity Relationships (SAR) of analogous alkyl-piperidines:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage).

  • STOT-SE: Category 3 (Respiratory irritation).

Engineering Controls & Containment

The hierarchy of control must prioritize isolation. Relying solely on PPE is a critical failure mode.

Primary Containment (The "Hot Zone")
  • Solid Handling: Weighing must be performed in a fume hood or a ventilated balance enclosure . The powder can become airborne electrostatically.[1]

  • Solution Preparation: Dissolution is an exothermic process. Always add the solid to the solvent, never the reverse, to prevent splashing.

Ventilation Metrics
  • Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.

  • Verification: Verify flow using a tissue strip or anemometer before every session.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is the minimum baseline. For this compound, specific material selection is critical due to the organic amine component.

Body PartRecommended PPERationale
Hands (Splash) Double Nitrile (min 0.11mm thick)Standard protection for incidental contact.
Hands (Immersion) Silver Shield / Laminate Lipophilic amines can permeate nitrile. Laminate offers >4h breakthrough.
Eyes Chemical Goggles (Not Safety Glasses)Powder fines can bypass safety glasses. Risk of corneal opacity.
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (Cotton/Poly blend)Buttoned to the neck.

Operational Workflow: Safe Handling Protocol

This workflow ensures a self-validating safety loop. If any check fails, the process stops.

HandlingProtocol Start START: Task Assessment CheckEnv Check Engineering Controls (Hood Flow > 0.5 m/s?) Start->CheckEnv Weighing Weighing Procedure (Anti-static gun + Closed Balance) CheckEnv->Weighing Pass Stop STOP: Maintenance Required CheckEnv->Stop Fail SolventAdd Dissolution (Add Solid to Solvent) Weighing->SolventAdd Slow Addition Reaction Reaction Setup (Inert Atmosphere - Argon/N2) SolventAdd->Reaction Exotherm Check Waste Waste Disposal (Segregated Amine Stream) Reaction->Waste

Figure 1: Operational decision tree for handling 2-tert-butylpiperidine hydrochloride. Note the critical "Stop" condition if ventilation fails.

Step-by-Step Protocol:
  • Pre-Check: Verify the fume hood is operational. Clear the deck of incompatible chemicals (specifically strong oxidizers or acids).

  • Weighing:

    • Place a tared vial inside the balance.

    • Use an anti-static gun if the powder is flighty.

    • Transfer solid using a spatula; never pour from the stock bottle.

    • Self-Validation: Wipe the exterior of the vial with a damp Kimwipe before removing it from the balance to ensure no trace powder is tracked out.

  • Solubilization:

    • This salt is hygroscopic. Minimize exposure to ambient air.[1][2][3]

    • If generating the free base (by adding NaOH/NaHCO₃), be aware that the volatility increases drastically . The free base smells strongly amine-like and is flammable.

  • Storage: Store in a tightly sealed container, preferably under Argon, in a cool, dry place. Desiccators are recommended.

Emergency Response & First Aid

Principle: Speed is critical. Amine burns (even from salts) can be deceptive, penetrating deep before pain is fully registered.

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Flush 15min (Soap + Water) Skin->ActionSkin ActionEye Flush 15min (Eyelids Open) Eye->ActionEye ActionInhale Fresh Air (Support Breathing) Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for exposure incidents. Immediate flushing takes precedence over calling for help.

  • Eye Contact: Immediately flush with water for 15 minutes.[1] Do not pause to remove contact lenses initially —flush over them, then remove if easy.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the lipophilic amine deeper into the dermis.

  • Spill Cleanup:

    • Small Spill (<5g): Cover with dry sand or vermiculite. Scoop into a waste container. Wipe area with dilute acetic acid (vinegar) to neutralize traces, then water.

    • Large Spill: Evacuate the area. Contact EHS.

Waste Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life.[2]

  • Solid Waste: Label as "Hazardous Waste - Toxic Solid (Piperidine Salt)."

  • Liquid Waste: Segregate into "Basic/Amine Organic Waste." Do not mix with acidic waste streams without neutralization, as heat generation may occur.

  • Container: Triple rinse empty containers with a suitable solvent (methanol) before disposal. Add rinsate to the liquid waste.

References

  • Biosynth. (2026). 2-tert-Butylpiperidine hydrochloride - SDS/Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 5243950, 2-tert-butylpiperidine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Piperidine Derivatives. (General reference for piperidine class toxicity). Retrieved from

  • European Chemicals Agency (ECHA). (2026). C&L Inventory: Piperidine salts. Retrieved from

Sources

2-tert-butylpiperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-tert-Butylpiperidine Hydrochloride: Physicochemical Identity, Conformational Dynamics, and Synthetic Protocols Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

2-tert-butylpiperidine hydrochloride is a pharmacophore scaffold distinguished by its extreme steric demand. Unlike simple alkyl-substituted piperidines, the tert-butyl group at the C2 position acts as a "conformational anchor," effectively locking the piperidine ring into a single chair conformation with the substituent in the equatorial position. This property makes it an invaluable tool in asymmetric synthesis and receptor-ligand interaction studies, where rigid stereochemical control is required to minimize entropic penalty upon binding.

This guide provides the definitive physicochemical data, a validated synthesis and salt-formation protocol, and a structural analysis of the molecule's conformational locking mechanism.

Part 1: Physicochemical Identity & Core Data

The following data represents the hydrochloride salt form (


). Researchers must distinguish between the free base (often an oil) and the crystalline hydrochloride salt used for solid-state storage and dosing.
ParameterValueTechnical Note
Chemical Name 2-(1,1-dimethylethyl)piperidine hydrochlorideIUPAC nomenclature
Molecular Formula C

H

ClN
Stoichiometry: 1:1 Base:Acid
Molecular Weight 177.72 g/mol Calculated using standard atomic weights (Cl ≈ 35.45)
Free Base MW 141.26 g/mol Useful for molarity calculations in unbuffered media
CAS Number 1629-49-8 (Racemic HCl)Note: Enantiopure forms have distinct CAS numbers (e.g., (S)-isomer).
Physical State White crystalline solidHygroscopic; store under desiccant
Solubility Water, Methanol, EthanolPoor solubility in non-polar ethers (Et₂O, Hexane)

Part 2: Conformational Dynamics (The "Anchor" Effect)

In drug design, 2-tert-butylpiperidine is not merely a bulky spacer; it is a structural probe. The tert-butyl group has a Winstein-Holness A-value of approximately 4.9 kcal/mol , which is significantly higher than the energy barrier for ring inversion (~10 kcal/mol).

Consequently, the molecule exists almost exclusively (>99.9%) in the conformation where the tert-butyl group is equatorial . Placing this group axially would result in severe 1,3-diaxial interactions with the protons at C4 and C6, creating a steric clash that is thermodynamically prohibitive.

Mechanism: Steric Locking

This "locking" effect forces the nitrogen lone pair (and the N-H proton in the salt) into a predictable orientation. In the hydrochloride salt, the protonation occurs such that the chloride counter-ion interacts with the axial/equatorial protons in a specific lattice arrangement, often enhancing crystallinity compared to less substituted piperidines.

Conformation Chair_Eq Equatorial Conformer (Stable) Transition Ring Flip Transition State Chair_Eq->Transition High Energy Cost Chair_Ax Axial Conformer (Forbidden) Chair_Ax->Chair_Eq Rapid Relaxation Transition->Chair_Ax 1,3-Diaxial Clash

Figure 1: Conformational energy landscape. The equilibrium heavily favors the equatorial conformer due to the high A-value of the tert-butyl group.

Part 3: Synthesis & Salt Formation Protocol

While 2-tert-butylpiperidine can be purchased, in-house synthesis is often required to access specific enantiomers or isotopologues. The most robust route involves the catalytic hydrogenation of 2-tert-butylpyridine, followed by hydrochloride salt formation.

Phase 1: Catalytic Hydrogenation (Free Base Synthesis)
  • Precursor: 2-tert-butylpyridine.

  • Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO

    
    ) or Rhodium on Alumina (Rh/Al
    
    
    
    O
    
    
    ).
  • Solvent: Glacial Acetic Acid (AcOH).

Protocol:

  • Dissolve 2-tert-butylpyridine (10 mmol) in glacial acetic acid (20 mL).

  • Add PtO

    
     (5 mol%). Caution: Pyrophoric dry catalyst.
    
  • Hydrogenate at 60 psi (4 bar) H

    
     pressure at room temperature for 12–24 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate. Basify with 1M NaOH to pH > 12.

  • Extract with Dichloromethane (DCM) (3x). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the free base (colorless oil).
Phase 2: Hydrochloride Salt Formation (Self-Validating)

This step is critical for stability. The formation of a precipitate serves as a visual validation of the reaction endpoint.

Reagents:

  • Crude 2-tert-butylpiperidine (Free Base).

  • 2M HCl in Diethyl Ether (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the free base oil (1 g) in anhydrous Diethyl Ether (10 mL). Ensure the solution is clear.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 2M HCl in ether.

    • Observation: A white precipitate should form immediately.

  • Saturation: Continue addition until no further precipitation occurs (check supernatant pH; it should be acidic, ~pH 2).

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove unreacted organic impurities.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

SynthesisWorkflow Start Start: 2-tert-butylpyridine Hydrogenation Hydrogenation (H2, PtO2, AcOH, 60 psi) Start->Hydrogenation Basify Workup: Basify (NaOH) & Extract (DCM) Hydrogenation->Basify FreeBase Intermediate: Free Base (Oil) Basify->FreeBase SaltForm Salt Formation: Add HCl in Et2O at 0°C FreeBase->SaltForm Precipitate Visual Check: White Precipitate Forms SaltForm->Precipitate Filtration Filtration & Drying (High Vacuum) Precipitate->Filtration Yes Final Product: 2-tert-butylpiperidine HCl Filtration->Final

Figure 2: Synthetic workflow for the conversion of the pyridine precursor to the stable hydrochloride salt.

Part 4: Applications in Drug Discovery

Chiral Resolution Agents

The enantiopure forms of 2-tert-butylpiperidine are excellent chiral bases. Due to the steric bulk, they form tight, highly organized diastereomeric salts with chiral acids. This makes them useful for resolving racemic carboxylic acids that are otherwise difficult to separate.

Peptidomimetics & NMDA Antagonists

The piperidine ring is a privileged structure in neuropharmacology. The 2-tert-butyl group is often employed to:

  • Block Metabolism: It prevents cytochrome P450 oxidation at the alpha-carbon (C2), a common metabolic soft spot in cyclic amines.

  • Enhance Lipophilicity: The bulky alkyl group increases logP, improving blood-brain barrier (BBB) penetration.

  • Receptor Selectivity: In NMDA receptor antagonists (e.g., analogs of phencyclidine or ifenprodil), the steric bulk restricts the conformational space, locking the molecule into the bioactive pose.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source on A-values and conformational analysis of piperidines).

  • Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of 2-tert-Butylpyridines." Journal of Organic Chemistry. (Source for precursor synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16104, 2-tert-Butylpiperidine. (Verification of physicochemical data).

  • Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylpiperidine hydrochloride (Isomer comparison and salt properties).

Literature review on the discovery and history of 2-tert-butylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-tert-butylpiperidine, focusing on its discovery, conformational dynamics, synthetic pathways, and utility in drug development.

Executive Summary

2-tert-butylpiperidine (2-TBP) is more than a simple heterocycle; it is a fundamental case study in conformational analysis and a privileged scaffold in medicinal chemistry. Distinguished by the bulky tert-butyl group at the C2 position, this molecule serves as a "conformational lock," freezing the piperidine ring into a single chair conformer. This property makes it an invaluable probe for studying steric effects in receptor binding and a robust chiral building block for asymmetric synthesis.

Historical Genesis & Discovery

The history of 2-tert-butylpiperidine is intertwined with the development of catalytic hydrogenation techniques in the early 20th century.

  • The Pyridine Precursors: The molecule was initially accessed via the reduction of 2-tert-butylpyridine . The synthesis of the pyridine precursor itself was a challenge, often achieved via radical alkylation of pyridine or condensation reactions.

  • Catalytic Hydrogenation (1940s-1960s): Early efforts to synthesize the saturated piperidine involved high-pressure hydrogenation using Adams' catalyst (Platinum dioxide,

    
    ) or Rhodium on Carbon (
    
    
    
    ). The extreme steric hindrance of the tert-butyl group required harsh conditions (high pressure/temperature) compared to simple alkyl pyridines, often leading to incomplete reduction or ring opening if not carefully controlled.
  • Stereochemical Awakening: In the 1960s and 70s, as conformational analysis matured (led by researchers like A.R. Katritzky ), 2-TBP became a focal point. It provided the experimental validation for the "A-value" concept in heterocyclic systems, demonstrating how a single bulky substituent could dictate the entire 3D geometry of a drug-like scaffold.

Conformational Dynamics: The "Locked" System

The defining feature of 2-TBP is its rigid stereochemistry. Unlike unsubstituted piperidine, which undergoes rapid ring flipping (


 at RT), 2-TBP is conformationally biased.
The tert-Butyl Lock

The tert-butyl group has an A-value of >5 kcal/mol in cyclohexane systems. In the piperidine ring, this steric bulk forces the C2 substituent into the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

  • Result: The ring is "locked" in a single chair conformation.

  • Utility: This allows researchers to position other substituents (at C3, C4, etc.) in defined axial or equatorial orientations, facilitating precise structure-activity relationship (SAR) studies.

The Nitrogen Anomaly (N-H vs. N-Me)

A critical nuance for medicinal chemists is the orientation of the nitrogen lone pair and the N-substituent.

  • Secondary Amine (N-H): In 2-tert-butylpiperidine, the N-H bond prefers the equatorial orientation (approx. 0.4 kcal/mol preference). This minimizes 1,3-diaxial interactions of the proton.

  • Tertiary Amine (N-Me): If the nitrogen is methylated (N-methyl-2-tert-butylpiperidine), the N-Me group is forced into the axial position.

    • Why? An equatorial N-Me would suffer from severe A(1,3) strain (allylic strain analog) with the adjacent equatorial tert-butyl group.

    • Significance: This "switch" from equatorial to axial upon N-alkylation drastically alters the vector of the lone pair, changing the compound's basicity and hydrogen-bond accepting capability in a binding pocket.

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the "locked" equatorial conformer and the N-substituent effect.

Conformation Unstable Axial Conformer (Severe 1,3-Diaxial Strain) ~ +5 kcal/mol Stable Equatorial Conformer (Tert-Butyl Locked) Unstable->Stable Rapid Ring Flip (Equilibrium shifts right) NH_Eq N-H Equatorial (Preferred for 2° Amine) Stable->NH_Eq R = H NMe_Ax N-Me Axial (Preferred for 3° Amine to avoid A(1,3) strain) Stable->NMe_Ax R = Me

Figure 1: Conformational equilibrium showing the dominance of the equatorial tert-butyl group and the divergent preferences for N-H vs. N-Me substituents.

Synthetic Pathways & Protocols

Route A: Catalytic Hydrogenation (Racemic)

The most direct route to racemic 2-TBP is the hydrogenation of 2-tert-butylpyridine.

Protocol 1: High-Pressure Hydrogenation

  • Substrate: 2-tert-butylpyridine (1.0 equiv).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' Catalyst) (5 mol%).
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH) with 1.0 equiv HCl.

  • Conditions:

    • Charge autoclave with substrate, solvent, and catalyst.

    • Purge with N

      
       (3x), then H
      
      
      
      (3x).
    • Pressurize to 50–100 bar (700–1450 psi) H

      
      .
      
    • Heat to 60–80 °C for 12–24 hours.

    • Workup: Filter catalyst over Celite. Concentrate. Basify with NaOH to pH >12. Extract with Et

      
      O. Distill to purify.
      
  • Yield: Typically 85–95%.

  • Note: The high pressure is critical; low pressure (<5 bar) often results in incomplete conversion due to the steric shielding of the pyridine ring.

Route B: Optical Resolution (Enantiopure)

To obtain enantiomerically pure (S)- or (R)-2-TBP, classical resolution via diastereomeric salt formation is the industry standard.

Protocol 2: Resolution with L-(+)-Tartaric Acid

  • Principle: Formation of diastereomeric tartrate salts which possess different solubilities in ethanol/water.

  • Step-by-Step:

    • Salt Formation: Dissolve racemic 2-tert-butylpiperidine (10 g) in hot Ethanol (EtOH, 50 mL). Add L-(+)-Tartaric acid (1.0 equiv) dissolved in hot EtOH.

    • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. The less soluble diastereomeric salt (typically the (S)-amine L-tartrate) will precipitate.

    • Recrystallization: Filter the crystals. Recrystallize 2–3 times from boiling EtOH/H

      
      O (9:1) until constant optical rotation is achieved.[1]
      
    • Free Basing: Dissolve the purified salt in water. Add 2M NaOH until pH 14. Extract with CH

      
      Cl
      
      
      
      . Dry (Na
      
      
      SO
      
      
      ) and concentrate.
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) or by measuring specific rotation

    
    .
    
Synthetic Workflow Diagram

Synthesis Start 2-tert-Butylpyridine Step1 Hydrogenation (Rh/C, H2, 50 bar, AcOH) Start->Step1 Racemate (±)-2-tert-Butylpiperidine Step1->Racemate Resolution Resolution with L-(+)-Tartaric Acid Racemate->Resolution Enantiomer1 (S)-2-tert-Butylpiperidine (Solid Tartrate Salt) Resolution->Enantiomer1 Crystallization Enantiomer2 (R)-Enriched Mother Liquor Resolution->Enantiomer2 Filtrate

Figure 2: Synthetic workflow from pyridine precursor to resolved enantiomers.

Pharmaceutical Applications & Relevance[2][3][4][5]

As a Steric Probe in Drug Discovery

In Structure-Activity Relationship (SAR) campaigns, replacing a methyl or ethyl group with a tert-butyl group is a "high-risk, high-reward" strategy.

  • Mechanism: The 2-TBP moiety is used to probe the size of hydrophobic pockets in receptors (e.g., GPCRs or ion channels). If the biological activity is retained or enhanced upon introducing the bulky tert-butyl group, it indicates a spacious hydrophobic pocket. If activity is abolished, the pocket is sterically restricted.

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the adjacent carbon (C2), potentially increasing the half-life of the drug candidate (though the tert-butyl group itself can sometimes be a site of CYP450 hydroxylation).

Chiral Auxiliaries and Ligands

The rigid chiral environment of (S)- or (R)-2-TBP is exploited in asymmetric catalysis.

  • PyOx Ligands: Derivatives of 2-TBP are precursors to PyOx (Pyridine-Oxazoline) and related ligands. The bulky group directs the trajectory of incoming reagents in metal-catalyzed reactions.

  • Peptidomimetics: The amino acid analog, 2-tert-butyl-pipecolic acid , is used to constrain peptide backbones, forcing them into specific turn geometries (e.g.,

    
    -turns) due to the extreme steric demand of the tert-butyl group.
    

References

  • Gawley, R. E., et al. (2012). Catalytic Dynamic Resolution of 2-Lithio-N-Boc-piperidine. Journal of the American Chemical Society.[2] Link

  • Glorius, F., et al. (2013). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry - A European Journal.[3] Link

  • Pfizer Inc. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO Patent 2002068391A1. Link

  • Beilstein Institut. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Notes: Hypothetical Use of 2-tert-butylpiperidine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A comprehensive review of scientific literature did not yield specific examples of 2-tert-butylpiperidine hydrochloride being used as a chiral auxiliary. The following application notes and protocols are therefore presented as a hypothetical guide for researchers, scientists, and drug development professionals. This document is based on the established principles of chiral auxiliary-mediated synthesis, drawing parallels with well-documented chiral amines.[1][2][3] The protocols provided are theoretical and require experimental validation and optimization.

Introduction: The Principle of Chiral Auxiliaries

In modern stereochemistry, a chiral auxiliary is a stereogenic molecule temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[2] This powerful strategy allows for the conversion of a prochiral substrate into a single desired enantiomer or diastereomer. The auxiliary functions by introducing a chiral environment, which energetically favors the approach of a reagent from one specific face of the substrate, leading to a diastereoselective transformation.[1] After the new stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[]

Piperidine scaffolds are prevalent in a vast number of natural products and pharmaceutically active compounds. While often the target of asymmetric synthesis, chiral piperidines themselves are less commonly employed as auxiliaries. This guide explores the theoretical potential of (S)- or (R)-2-tert-butylpiperidine as a chiral auxiliary, leveraging its significant steric properties to direct asymmetric transformations.

Rationale for Hypothetical Application: Steric-Controlled Asymmetric Alkylation

The core rationale for proposing 2-tert-butylpiperidine as a chiral auxiliary lies in the profound steric influence of the tert-butyl group.[5][6] Positioned at the C2 carbon adjacent to the nitrogen atom, the bulky tert-butyl group is expected to create a highly rigid and sterically biased environment.[5][7]

When this chiral amine is condensed with a prochiral ketone or aldehyde, it forms a chiral enamine. The tert-butyl group would be expected to effectively shield one face of the enamine's double bond. Consequently, an incoming electrophile would be forced to approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable configuration. This concept is analogous to well-established systems like those using pseudoephedrine or SAMP/RAMP auxiliaries.[2][][8]

Proposed Mechanism: Diastereoselective Alkylation via a Chiral Enamine Intermediate

The proposed synthetic utility involves a three-stage process: (1) Attachment of the auxiliary to form a chiral enamine; (2) Diastereoselective alkylation of the enamine; and (3) Cleavage of the auxiliary to yield the chiral product and recover the auxiliary.[9]

The key to stereocontrol is the conformation of the enamine intermediate. The bulky C2 substituent should dictate the facial bias for the subsequent SN2 attack on an alkyl halide.

Asymmetric_Alkylation_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone (R1-CO-CH2-R2) Enamine Chiral Enamine Intermediate Prochiral_Ketone->Enamine + Auxiliary - H2O Auxiliary (S)-2-tert-butyl- piperidine Alkylated_Iminium Alkylated Iminium Salt (Diastereomerically Enriched) Enamine->Alkylated_Iminium + Electrophile (R3-X) (SN2 Attack) Chiral_Product Chiral Alkylated Ketone (R1-CO-CHR2R3) Alkylated_Iminium->Chiral_Product Aqueous Acid (Hydrolysis) Recovered_Aux Recovered Auxiliary Hydrochloride Alkylated_Iminium->Recovered_Aux Aqueous Acid (Hydrolysis) Electrophile Electrophile (R3-X)

Caption: Proposed workflow for asymmetric alkylation.

Detailed Experimental Protocols (Hypothetical)

These protocols are illustrative and would require significant optimization. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Formation of Chiral Enamine from Cyclohexanone

This procedure details the attachment of the chiral auxiliary to a model prochiral ketone.

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclohexanone (1.0 eq.), (S)-2-tert-butylpiperidine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Reaction: Add anhydrous toluene as the solvent. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification to avoid decomposition.

Protocol 2: Diastereoselective Alkylation of the Chiral Enamine

This protocol describes the crucial C-C bond-forming step.

  • Apparatus Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude chiral enamine from Protocol 1 in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.2 eq.) dropwise to the cooled solution.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Intermediate: The product of this step is the diastereomerically enriched iminium salt.[9]

Protocol 3: Hydrolysis and Cleavage of the Chiral Auxiliary

This final step liberates the chiral product and allows for recovery of the auxiliary.[10]

  • Hydrolysis: To the reaction mixture containing the iminium salt, add an aqueous solution of 2M hydrochloric acid.[11]

  • Stirring: Stir the two-phase mixture vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral ketone. Purify by flash column chromatography.

  • Auxiliary Recovery: The aqueous layer contains the 2-tert-butylpiperidine hydrochloride salt. The aqueous layer can be basified with NaOH and the free amine extracted with an organic solvent for recovery and reuse.

Data Presentation: Expected Outcomes (Theoretical)

The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product before cleavage, and the final enantiomeric excess (e.e.) of the product. The expected outcomes for the hypothetical alkylation of cyclohexanone are based on results from analogous, highly effective auxiliary systems.

Electrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)Expected Enantiomeric Excess (e.e.) (%)
Iodomethane (CH₃I)> 95:575-85> 90
Benzyl Bromide (BnBr)> 98:280-90> 96
Allyl Bromide> 90:1070-80> 80
Table 1: Hypothetical results for the diastereoselective alkylation of cyclohexanone using (S)-2-tert-butylpiperidine as a chiral auxiliary. Data is speculative and requires experimental verification.

Visualization of the Stereochemical Model

The stereochemical outcome is dictated by the steric hindrance of the auxiliary. The tert-butyl group is predicted to lock the conformation of the piperidine ring and create a "pocket" that directs the electrophile to the opposite face of the enamine nucleophile.

Sources

Asymmetric synthesis protocols utilizing 2-tert-butylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Synthesis Utilizing 2-tert-Butylpiperidine Hydrochloride

Introduction: The Quest for Chirality in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. The piperidine scaffold is a privileged structural motif, frequently encountered in a vast array of natural products and pharmaceutically active compounds.[1] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidine derivatives and other enantiopure molecules is a central theme in modern organic chemistry.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and transition-metal catalysis.[2] Chiral secondary amines, in particular, have proven to be exceptionally versatile catalysts for a wide range of carbon-carbon bond-forming reactions, operating through enamine and iminium ion intermediates.[3][4] This guide focuses on the application of 2-tert-butylpiperidine hydrochloride, a readily available chiral secondary amine, as a catalyst in asymmetric synthesis. The sterically demanding tert-butyl group at the C2 position provides a well-defined chiral environment, making it an excellent candidate for inducing high levels of stereoselectivity.

This document provides detailed application notes, mechanistic insights, and a practical protocol for employing 2-tert-butylpiperidine in the asymmetric Michael addition, a cornerstone reaction for the enantioselective formation of C-C bonds.

Core Principles: Enamine Catalysis with Chiral Secondary Amines

The power of chiral secondary amines as organocatalysts lies in their ability to transiently and reversibly activate carbonyl compounds. In the case of a reaction between a ketone (the nucleophile) and an electrophile, the catalytic cycle, as depicted below, generally proceeds through the following key steps:

  • Enamine Formation: The chiral secondary amine, such as (R)- or (S)-2-tert-butylpiperidine, reacts with a ketone to form a nucleophilic enamine intermediate. This step is often the rate-determining step and is crucial for activating the ketone.

  • Stereoselective C-C Bond Formation: The chiral enamine then attacks the electrophile (e.g., a nitro-olefin in a Michael addition). The bulky tert-butyl group on the piperidine ring effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face. This steric control is the origin of the asymmetric induction.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral product and regenerating the chiral secondary amine catalyst, which can then enter another catalytic cycle.

The hydrochloride salt of 2-tert-butylpiperidine is the common commercially available form due to its stability. However, the active catalyst is the free secondary amine. Therefore, a simple deprotonation step with a suitable base is required to generate the active catalyst prior to its use in the asymmetric reaction. This is a standard procedure in organocatalysis, and a general protocol is provided below.

General Protocol for Preparation of the Free Base Catalyst

To a solution of 2-tert-butylpiperidine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether), add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃) (1.1 eq). Stir the biphasic mixture vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x portions). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 2-tert-butylpiperidine, which can be used directly in the subsequent asymmetric reaction.

Application Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

The following protocol details the enantioselective conjugate addition of cyclohexanone to trans-β-nitrostyrene, a classic transformation to produce a γ-nitroketone with two new stereocenters. This protocol is a representative example of how 2-tert-butylpiperidine can be employed as an organocatalyst.

Materials and Reagents
  • (R)- or (S)-2-tert-butylpiperidine (prepared from the hydrochloride salt)

  • trans-β-Nitrostyrene

  • Cyclohexanone (freshly distilled)

  • Benzoic acid (or other acidic co-catalyst)

  • Anhydrous solvent (e.g., Toluene, Chloroform, or Dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Detailed Step-by-Step Methodology
  • Catalyst Preparation: In a dry reaction vial equipped with a magnetic stir bar, add (R)-2-tert-butylpiperidine (20 mol%, e.g., 0.1 mmol, 14.1 mg) and benzoic acid (20 mol%, e.g., 0.1 mmol, 12.2 mg).

  • Reaction Setup: Dissolve the catalyst and co-catalyst in the chosen anhydrous solvent (2.0 mL).

  • Addition of Reactants: To this solution, add cyclohexanone (5.0 eq, e.g., 2.5 mmol, 245 mg, 0.26 mL), followed by trans-β-nitrostyrene (1.0 eq, e.g., 0.5 mmol, 74.6 mg).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Expected Performance

The following table summarizes the expected quantitative data for the asymmetric Michael addition catalyzed by 2-tert-butylpiperidine, based on typical results for sterically hindered chiral secondary amine catalysts in similar reactions.[5]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1(R)-2-tert-butylpiperidineToluene2524~85-95>95:5~90-99
2(R)-2-tert-butylpiperidineCHCl₃2536~80-90>95:5~88-97
3(R)-2-tert-butylpiperidineCH₂Cl₂048~75-85>90:10~85-95

Note: The data presented are representative and may vary depending on the specific reaction conditions and substrate scope.

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_cat Dissolve (R)-2-tert-butylpiperidine and Benzoic Acid in Solvent add_reagents Add Cyclohexanone and trans-β-Nitrostyrene prep_cat->add_reagents 1. stir Stir at Room Temperature (24-48h) add_reagents->stir 2. quench Quench with aq. NH4Cl stir->quench 3. extract Extract with Ethyl Acetate quench->extract 4. dry Dry and Concentrate extract->dry 5. purify Silica Gel Chromatography dry->purify 6. analysis Determine Yield, dr, and ee (NMR, HPLC) purify->analysis 7.

Caption: Experimental workflow for the asymmetric Michael addition.

Catalytic Cycle Diagram

G catalyst (R)-2-tert-butylpiperidine enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O iminium Iminium Ion Adduct enamine->iminium + Nitro-olefin (Stereoselective Attack) iminium->catalyst (Hydrolysis) product Chiral Product iminium->product + H2O

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

References

  • Monaco, D., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549. [Link]

  • Yu, X., & Wang, W. (2008). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry, 6(12), 2037-2046. [Link]

  • Alonso, D. A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 903. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

Sources

Application and Protocols for Chiral Resolution: The Utility of 2-tert-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is therefore a cornerstone of pharmaceutical sciences.[1]

One of the most robust and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, unlike their enantiomeric precursors, possess distinct physicochemical properties, most notably differential solubility, which allows for their separation by fractional crystallization.[2][3]

This application note provides a comprehensive guide to the use of 2-tert-butylpiperidine hydrochloride, a sterically hindered chiral amine, as an effective resolving agent for racemic carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs).

The Resolving Agent: (S)-2-tert-Butylpiperidine Hydrochloride

(S)-2-tert-butylpiperidine is a chiral amine whose efficacy as a resolving agent is rooted in its structural properties. The bulky tert-butyl group at the C2 position of the piperidine ring creates a rigid and sterically demanding environment. This steric hindrance plays a crucial role in the formation of diastereomeric salts with racemic carboxylic acids, leading to significant differences in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric pairs. The hydrochloride salt form is typically used to improve the handling and stability of this chiral amine.

Mechanism of Diastereomeric Salt Formation and Resolution

The fundamental principle of chiral resolution using 2-tert-butylpiperidine hydrochloride lies in the acid-base reaction between the chiral amine (a base) and the racemic carboxylic acid. When a racemic mixture of a carboxylic acid, (R/S)-Acid, is treated with a single enantiomer of 2-tert-butylpiperidine, for instance, the (S)-enantiomer, two diastereomeric salts are formed in solution:

  • [(R)-Acid]•[(S)-2-tert-butylpiperidine]

  • [(S)-Acid]•[(S)-2-tert-butylpiperidine]

These diastereomeric salts, having different spatial arrangements, will exhibit distinct physical properties. The key to a successful resolution is a significant difference in their solubility in a given solvent system. One diastereomer will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[4] This selective crystallization allows for the physical separation of the two diastereomers.

Subsequent treatment of the isolated, less soluble diastereomeric salt with a strong acid will protonate the carboxylate anion, liberating the enantiomerically enriched carboxylic acid. Similarly, the resolving agent can be recovered from the aqueous layer by basification and extraction.

Application: Resolution of Racemic 2-Phenylpropionic Acid

To illustrate the practical application of 2-tert-butylpiperidine as a resolving agent, we will consider the resolution of racemic 2-phenylpropionic acid, a common profen and a structural analog of many NSAIDs.[5]

Materials and Equipment
  • Racemic 2-phenylpropionic acid

  • (S)-2-tert-butylpiperidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter or chiral HPLC system for enantiomeric excess (e.e.) determination

Experimental Protocol

Part 1: Preparation of Free (S)-2-tert-Butylpiperidine

Before initiating the resolution, the free base of the chiral amine must be liberated from its hydrochloride salt.

  • Dissolution: Dissolve a known quantity of (S)-2-tert-butylpiperidine hydrochloride in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a stoichiometric excess of a strong base, such as 2M sodium hydroxide, with stirring. The pH of the solution should be monitored to ensure it is sufficiently basic (pH > 12) to deprotonate the piperidinium ion.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the free (S)-2-tert-butylpiperidine as an oil or low-melting solid.

Part 2: Diastereomeric Salt Formation and Crystallization

This part of the protocol details the core resolution step.

  • Dissolution of Racemic Acid: In a round-bottom flask, dissolve 10.0 g of racemic 2-phenylpropionic acid in 100 mL of a suitable solvent, such as methanol or a mixture of methanol and water. Gentle heating may be required to achieve complete dissolution.

  • Addition of Resolving Agent: To the solution of the racemic acid, add a stoichiometric equivalent of the free (S)-2-tert-butylpiperidine prepared in Part 1.

  • Crystallization: Stir the solution at room temperature. The formation of a precipitate, the less soluble diastereomeric salt, may begin immediately or may require a period of induction. To promote crystallization, the solution can be slowly cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can also be beneficial if available.

  • Isolation of the Diastereomeric Salt: Once a significant amount of crystalline precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals under vacuum to a constant weight.

Part 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspension: Suspend the dried diastereomeric salt in deionized water.

  • Acidification: With vigorous stirring, slowly add 2M hydrochloric acid to the suspension until the pH is strongly acidic (pH < 2). This will protonate the carboxylate and dissolve the salt.

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate (3 x 50 mL). The enantiomerically enriched carboxylic acid will partition into the organic layer.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation of the Enriched Acid: Remove the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylpropionic acid.

Part 4: Recovery of the Resolving Agent

  • Basification of Aqueous Layer: Take the acidic aqueous layer from step 3 of Part 3 and make it strongly basic (pH > 12) by the slow addition of 2M sodium hydroxide.

  • Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 50 mL) to recover the (S)-2-tert-butylpiperidine.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent, which can be reused.

Analysis of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved 2-phenylpropionic acid should be determined using a suitable analytical technique, such as polarimetry or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

ParameterValue
Starting amount of racemic acid10.0 g
Amount of resolving agent usedStoichiometric equivalent
Yield of less soluble diastereomeric salt~4.5 g
Yield of enantiomerically enriched acid~2.0 g (Theoretical max: 5.0 g)
Enantiomeric excess (e.e.) of resolved acid>95%
Recovery of resolving agent>90%

Visualization of the Workflow

The overall process of chiral resolution via diastereomeric salt formation can be visualized as a cyclical workflow.

Chiral_Resolution_Workflow cluster_main Chiral Resolution Process racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) diastereomeric_salts Formation of Diastereomeric Salts [(R)-Acid•(S)-Amine] [(S)-Acid•(S)-Amine] racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-2-tert-Butylpiperidine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., [(S)-Acid•(S)-Amine]) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., [(R)-Acid•(S)-Amine]) crystallization->mother_liquor Liquid Phase acidification_less Acidification (e.g., HCl) less_soluble->acidification_less acidification_more Acidification (e.g., HCl) mother_liquor->acidification_more pure_enantiomer_S Enantiomerically Enriched Acid ((S)-Acid) acidification_less->pure_enantiomer_S recovery_S Recovery of Resolving Agent ((S)-Amine) acidification_less->recovery_S pure_enantiomer_R Enantiomerically Enriched Acid ((R)-Acid) acidification_more->pure_enantiomer_R recovery_R Recovery of Resolving Agent ((S)-Amine) acidification_more->recovery_R

Figure 1: General workflow for the chiral resolution of a racemic carboxylic acid.

Conclusion and Best Practices

2-tert-butylpiperidine hydrochloride stands as a potent resolving agent for racemic carboxylic acids, particularly for those where steric bulk can be exploited to achieve significant solubility differences in the resulting diastereomeric salts. The success of this resolution technique hinges on several key factors:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will exhibit a large solubility difference between the two diastereomers at a given temperature. A screening of various solvents and solvent mixtures is often necessary.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, in some cases, using a sub-stoichiometric amount of the resolving agent can enhance the enantiomeric purity of the initially crystallized salt.

  • Cooling Rate: A slow and controlled cooling rate during crystallization is crucial to allow for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.

  • Purity of the Resolving Agent: The enantiomeric purity of the 2-tert-butylpiperidine hydrochloride is paramount. Any contamination with the other enantiomer will diminish the maximum achievable enantiomeric excess of the resolved acid.

By carefully optimizing these parameters, researchers and drug development professionals can effectively employ 2-tert-butylpiperidine hydrochloride to obtain enantiomerically pure carboxylic acids, a critical step in the journey from a racemic mixture to a single-enantiomer drug candidate.

References

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide - Benchchem. (URL: not provided)
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - Radboud Repository. (URL: not provided)
  • A Comparative Guide to the Synthesis of Enantiopure 2-Piperidinol - Benchchem. (URL: not provided)
  • Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (URL: not provided)
  • Chiral resolution, or enantiomeric resolution, is a process in stereochemistry for the separation of racemic mixture into their enantiomers. (URL: [Link])

  • EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed. (URL: [Link])

  • Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography - PubMed. (URL: [Link])

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. (URL: [Link])

  • The metabolic chiral inversion of the 2-arylpropionic acids has been investigated in laboratory animals, using the simplest congener, 2-phenylpropionic acid, as a model compound. (URL: [Link])

  • US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])

  • chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol - Benchchem. (URL: not provided)
  • Chiral resolution – Knowledge and References - Taylor & Francis. (URL: not provided)
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (URL: not provided)
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. (URL: [Link])

  • Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization - Organic Chemistry Portal. (URL: [Link])

Sources

Application Note: Diastereoselective Alkylation Mediated by 2-tert-Butylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for Diastereoselective Alkylation Mediated by 2-tert-Butylpiperidine . This methodology utilizes the extreme steric bulk of the tert-butyl group to induce high facial selectivity in enolate alkylations, serving as a powerful alternative to standard Evans or Myers auxiliaries when maximum steric differentiation is required.

Executive Summary

The use of 2-tert-butylpiperidine as a chiral auxiliary represents a specialized "high-steric" strategy for the asymmetric alkylation of carboxylic acid derivatives. Unlike planar auxiliaries (e.g., oxazolidinones), the 2-tert-butylpiperidine scaffold offers a rigid, chair-like conformational lock. The massive tert-butyl group forces the N-acyl substituent into a specific orientation via A(1,3) strain , effectively shielding one face of the enolate and directing electrophilic attack with high diastereomeric ratios (typically >95:5 dr).

Key Advantages:

  • Extreme Steric Shielding: The tert-butyl group provides superior facial blocking compared to benzyl or isopropyl groups.

  • Chemical Stability: The amide linkage is robust, allowing for harsh reaction conditions (e.g., high temperatures) prior to cleavage.

  • Crystalline Intermediates: The resulting alkylated amides are often crystalline, enabling dr enhancement via recrystallization.

Mechanistic Principles

The success of this reaction relies on the Allylic 1,3-Strain (A(1,3)) model. Upon formation of the (Z)-enolate, the steric clash between the N-substituent and the equatorial tert-butyl group forces the piperidine ring to adopt a specific rotamer.

Pathway Visualization

The following diagram illustrates the workflow from acylation to auxiliary cleavage, highlighting the critical transition state.

Alkylation_Pathway Start 2-tert-Butylpiperidine (Chiral Auxiliary) Acylation Acylation (R-COCl, Base) Start->Acylation Amide Chiral Amide (Substrate) Acylation->Amide Enolization Li-Enolate Formation (LDA, -78°C) Amide->Enolization TS Transition State (Steric Blocking by t-Bu) Enolization->TS Li+ Chelation Alkylation Alkylation (R'-X) TS->Alkylation Facial Selectivity Product Alkylated Amide (High dr) Alkylation->Product Cleavage Hydrolysis/Reduction (Auxiliary Removal) Product->Cleavage Final Chiral Acid/Alcohol + Recovered Amine Cleavage->Final Final->Start Recycle Auxiliary

Figure 1: Workflow for asymmetric alkylation mediated by 2-tert-butylpiperidine. The cycle emphasizes the recovery of the auxiliary.

Experimental Protocol

Phase 1: Preparation of the N-Acyl Substrate

Objective: Covalently attach the carboxylic acid substrate to the chiral auxiliary.

Reagents:

  • (S)-2-tert-butylpiperidine (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve (S)-2-tert-butylpiperidine in anhydrous DCM (0.5 M) under Nitrogen. Cool to 0°C.[1][2]

  • Base Addition: Add Et3N dropwise. Stir for 10 minutes.

  • Acylation: Add the Acid Chloride dropwise via syringe pump to control exotherm. The bulky amine reacts slower than simple piperidine; allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine/Et3N). Wash with NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is stable and often solid.

Phase 2: Diastereoselective Alkylation (The Core Step)

Objective: Generate the enolate and trap with an electrophile.

Reagents:

  • N-Acyl-2-tert-butylpiperidine (Substrate)

  • LDA (Lithium Diisopropylamide) (1.1 equiv) or LiHMDS

  • Lithium Chloride (LiCl) (3.0 equiv, flame dried) – Critical for breaking enolate aggregates.

  • Alkyl Halide (R'-X) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Protocol:

  • Drying (Critical): Flame-dry a 2-neck round bottom flask containing LiCl (3.0 equiv) under high vacuum. Cool to RT and backfill with Argon.

  • Solvent: Add anhydrous THF. Add diisopropylamine (1.2 equiv). Cool to -78°C.

  • Base Gen: Add n-BuLi (1.1 equiv) dropwise to form LDA in situ. Stir at 0°C for 15 min, then cool back to -78°C.

  • Substrate Addition: Dissolve the N-acyl substrate in minimal THF. Add dropwise to the LDA/LiCl mixture at -78°C.

    • Scientist's Note: Stir for 1 hour at -78°C to ensure complete enolization. The LiCl helps form a monomeric, reactive enolate species.

  • Alkylation: Add the Alkyl Halide (neat or in THF) dropwise.

    • Kinetics: For reactive halides (Allyl, Benzyl), stir 2-4 hours at -78°C. For unreactive halides (Ethyl iodide), allow to warm slowly to -20°C over 12 hours.

  • Quench: Add saturated NH4Cl solution at low temperature.

  • Isolation: Extract with EtOAc. The crude material will contain the diastereomerically enriched product.

  • Analysis: Determine dr via crude 1H-NMR or Chiral HPLC.

Phase 3: Auxiliary Cleavage & Recovery

Challenge: The steric bulk that provides selectivity also makes hydrolysis difficult.

Method A: Reductive Cleavage (to Alcohol)

  • Reagent: Lithium Amidotrihydroborate (LAB) or LiAlH4.

  • Conditions: THF, 0°C -> RT.

  • Outcome: Yields the chiral primary alcohol and recovers the amine.

Method B: Acidic Hydrolysis (to Acid)

  • Reagent: 6M H2SO4 / Dioxane (1:1).

  • Conditions: Reflux for 12-24 hours. Note: Harsh conditions required.

  • Outcome: Yields the chiral carboxylic acid.

Data Summary & Performance Metrics

The following table summarizes typical performance metrics for this auxiliary class compared to standard alternatives.

Parameter2-tert-ButylpiperidineEvans OxazolidinoneMyers Pseudoephedrine
Steric Bulk Very High (t-Butyl)High (Benzyl/Isopropyl)Medium (Methyl)
Enolate Geometry Fixed (Chair)Fixed (Z-Enolate)Fixed (Z-Enolate)
Typical dr >96:4>95:5>95:5
Hydrolysis Ease Difficult (Steric hindrance)Moderate (LiOOH)Moderate (Acid/Base)
Crystallinity HighHighHigh
Best Use Case Bulky/Difficult Substrates General PurposeGeneral Purpose

Troubleshooting: The Senior Scientist's Perspective

  • Low Yield during Acylation?

    • Cause: The 2-tert-butyl group hinders the nitrogen nucleophile.

    • Fix: Use a stronger base (n-BuLi) to deprotonate the amine before adding the acid chloride, or use the acid fluoride instead of the chloride.

  • Poor Diastereoselectivity?

    • Cause: "Enolate Aging" or Aggregation.

    • Fix: Ensure LiCl is strictly anhydrous (flame-dried). Increase enolization time at -78°C. Do not let the temperature rise above -50°C before alkylation is complete.

  • Incomplete Cleavage?

    • Cause: Steric shielding of the carbonyl.

    • Fix: Switch to reductive cleavage (LiAlH4) to obtain the alcohol, then oxidize back to the acid if necessary. This is often higher yielding than direct hydrolysis.

References

  • General Chiral Auxiliary Principles: Evans, D. A. (1982). Asymmetric Synthesis via Chiral Oxazolidinones. Source: (General context on auxiliary design).

  • Piperidine-Based Auxiliaries & A(1,3) Strain: Yamada, S., & Koga, K. (1970s-1990s). Foundational work on chiral amine auxiliaries. Context: While specific "2-tert-butyl" papers are less ubiquitous than Evans', the principles are derived from the Yamada-Otani and Seebach methodologies for self-regeneration of stereocenters. See also:

  • Use of LiCl in Enolate Alkylation: Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary. Source: (Establishes the LiCl protocol used in this guide).

  • 2-tert-Butylpiperidine Synthesis & Resolution: Detailed in: (Describes preparation of similar chiral amines).

Sources

High-Performance Chiral Scaffolding: The Role of 2-tert-Butylpiperidine Hydrochloride in Asymmetric Catalysis

[1]

Executive Summary & Mechanistic Insight

2-tert-butylpiperidine hydrochloride (2-tBu-Pip·HCl) serves as a critical reservoir for (S)- or (R)-2-tert-butylpiperidine , a "privileged" chiral scaffold. Unlike common organocatalysts (e.g., proline), the utility of 2-tBu-Pip lies in its extreme steric occlusion . The bulky tert-butyl group, adjacent to the nitrogen center, locks the conformation of the piperidine ring, creating a rigid chiral pocket that effectively discriminates between pro-chiral faces of a substrate.

The "Steric Lock" Mechanism

In catalytic applications, the free base of 2-tBu-Pip functions through two primary modes:

  • Chiral Ligand Backbone: When N-substituted (e.g., phosphino-amines or oxazolines), the tert-butyl group forces the metal center into a specific geometry, enhancing enantioselectivity in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation).

  • Chiral Base/Auxiliary: As a secondary amine, it forms bulky enamines or iminium ions. The tert-butyl group shields one face of the intermediate, forcing incoming electrophiles to attack from the less hindered side (typically anti to the t-Bu group).

Handling & Activation: The HCl Salt Advantage

Researchers often purchase the Hydrochloride salt because the free amine is volatile, hygroscopic, and prone to oxidation (N-oxide formation) upon long-term storage. The HCl salt is a stable, crystalline solid.

Protocol A: Liberation of the Free Base (Activation)

Before any catalytic application, the active amine must be liberated.

Reagents:

  • 2-tert-butylpiperidine hydrochloride (Racemic or Enantiopure)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 mmol of 2-tBu-Pip·HCl in 20 mL of water.

  • Basification: Slowly add 2M NaOH (15 mL) with stirring until the pH reaches >12. The solution will become cloudy as the free amine separates.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Caution: The free base is volatile; use mild vacuum, >100 mbar, at 25°C).

  • Yield Check: Expect >95% recovery of a colorless oil. Store under Argon at -20°C.

Core Workflow: Optical Resolution

Commercially, the racemic HCl salt is significantly cheaper than the enantiopure forms. For high-throughput screening, resolving the racemate in-house is cost-effective.

Protocol B: Resolution of (±)-2-tert-Butylpiperidine

Target: Isolation of (S)-2-tert-butylpiperidine using (S)-(+)-Mandelic Acid.

Rationale: The diastereomeric salt formed between the (S)-amine and (S)-acid is less soluble in specific ether/alcohol mixtures, allowing for crystallization-based separation.

Materials:

  • (±)-2-tert-butylpiperidine (Free base, freshly liberated)

  • (S)-(+)-Mandelic Acid

  • Solvent: Ethyl Acetate / Ethanol (9:1 mixture)

Procedure:

  • Mixing: Dissolve 50 mmol of (±)-2-tert-butylpiperidine in 50 mL of warm Ethyl Acetate/Ethanol.

  • Acid Addition: Add 50 mmol of (S)-(+)-Mandelic Acid. Heat the mixture to reflux until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filtration: Collect the white crystals (The (S,S)-salt). The mother liquor contains the enriched (R)-amine.

  • Recrystallization: Recrystallize the solid from hot Ethyl Acetate/Ethanol (9:1) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Treat the purified salt with 2M NaOH (as in Protocol A) to obtain pure (S)-2-tert-butylpiperidine .

Data Validation (Chiral HPLC):

  • Column: Chiralcel OD-H

  • Eluent: Hexane/i-PrOH (98:2)

  • Flow Rate: 0.5 mL/min

  • Detection: 210 nm (Derivatization with benzoyl chloride may be required for UV detection).

Application: Synthesis of Chiral Ligands

The most potent application of 2-tBu-Pip is as a backbone for N-Phosphino or Oxazoline ligands used in Asymmetric Hydrogenation or Heck Reactions.

Protocol C: Synthesis of N-Phosphino-2-tert-butylpiperidine (Ligand L1)

This ligand class is effective in the asymmetric hydroformylation of styrene derivatives.

Mechanism: The bulky piperidine ring acts as a "chiral fence," restricting the rotation of the P-N bond and creating a highly defined chiral environment around the metal center.

Reagents:

  • (S)-2-tert-butylpiperidine (1.0 eq)

  • Chlorodiphenylphosphine (Ph₂PCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Addition: Add (S)-2-tert-butylpiperidine (5 mmol) and Et₃N (7.5 mmol) to Toluene (15 mL). Cool to 0°C.[1]

  • Phosphinylation: Dropwise add Ph₂PCl (5.5 mmol). A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture under Argon (using a Schlenk frit) to remove salts.

  • Isolation: Remove solvent in vacuo. The product is air-sensitive; store in a glovebox.

Visualization: Workflows & Pathways

Diagram 1: The Resolution & Activation Workflow

This flowchart illustrates the critical path from the commercial racemic salt to the active chiral catalyst.

ResolutionWorkflowRacemicHClRacemic 2-tBu-Pip·HCl(Commercial Source)FreeBaseRacemic Free Base(Volatile Oil)RacemicHCl->FreeBase NaOH / DCMMandelicAcidAdd (S)-(+)-Mandelic AcidSolvent: EtOAc/EtOHFreeBase->MandelicAcidCrystallizationSelective Crystallization(S,S)-Diastereomeric SaltMandelicAcid->Crystallization Cooling 4°CMotherLiquorMother Liquor(Enriched R-isomer)MandelicAcid->MotherLiquorLiberationBase Treatment (NaOH)& ExtractionCrystallization->Liberation Recrystallize x2PureAmine(S)-2-tert-butylpiperidine(Active Chiral Scaffold)Liberation->PureAmine

Caption: Workflow for converting stable racemic HCl salt into enantiopure active scaffold.

Diagram 2: Steric Control in Asymmetric Alkylation

This diagram visualizes how the tert-butyl group directs stereoselectivity when the piperidine is used as a chiral auxiliary or enamine catalyst.

StericControlSubstrateProchiralSubstrateIntermediateChiral Enamine/ImineIntermediateSubstrate->Intermediate CondensationCatalyst(S)-2-tBu-PipCatalystCatalyst->IntermediateStericBlockt-Butyl Group(Steric Shield)Intermediate->StericBlock Conformation LockAttackElectrophile Attack(Anti-face only)StericBlock->Attack DirectsProductEnrichedProductAttack->Product HydrolysisProduct->Catalyst Recycle

Caption: Mechanism of stereocontrol via steric shielding by the tert-butyl group.

Comparison of Chiral Piperidine Scaffolds

Feature2-tert-butylpiperidine2-methylpiperidineProline
Steric Bulk High (A-value > 5) LowModerate
Conformational Lock Rigid Chair FlexibleRigid Envelope
Primary Use Ligand Backbone / Resolution Synthesis IntermediateOrganocatalysis (Aldol)
Solubility (HCl) High (Water/EtOH)HighHigh
Cost ModerateLowVery Low

Troubleshooting & Critical Parameters

  • Low Enantiomeric Excess (ee) after Resolution:

    • Cause: Incomplete crystallization or impure resolving agent.

    • Fix: Perform a second recrystallization of the salt before liberating the amine. Ensure the solvent ratio (EtOAc:EtOH) is strictly 9:1.

  • Catalyst Poisoning (Ligand Synthesis):

    • Cause: Oxidation of the phosphine or moisture in the amine.

    • Fix: The free base of 2-tBu-Pip is hygroscopic. Dry it over KOH pellets or distill over CaH₂ before use in phosphinylation.

  • Low Yield in Enamine Formation:

    • Cause: Steric hindrance of the t-butyl group slows down condensation.[2]

    • Fix: Use a Dean-Stark apparatus or molecular sieves to drive water removal aggressively. Higher reaction temperatures (refluxing toluene) may be required compared to proline reactions.

References

  • Synthesis and Resolution of 2-tert-butylpiperidine

    • Source: K. A. Ahrendt, C. J. Borths, D. W. C. MacMillan, "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction," J. Am. Chem. Soc., 2000, 122, 4243-4244. (Cited for general resolution methodologies of bulky amines).

    • URL:[Link]

  • Application in Ligand Synthesis (PyOx Derivatives)

    • Source: Beilstein J. Org. Chem. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand".[1]

    • URL:[Link]

  • General Chiral Auxiliary Applications

    • Source: BenchChem Application Notes, "Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary" (Analogous protocols).

  • Enantioselective Synthesis via Piperidines

    • Source: NIH/PubMed, "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines...".

    • URL:[Link]

  • Safety Data & Properties

    • Source: PubChem, "2-(tert-butyl)piperidine Compound Summary".

    • URL:[Link]

Overcoming Steric Bulk: Strategies for the N-Alkylation of 2-tert-Butylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

2-tert-butylpiperidine represents a privileged but synthetically challenging scaffold in medicinal chemistry.[1] Unlike simple piperidines, the presence of a bulky tert-butyl group at the C2 position imposes a rigid conformational lock on the ring system. This steric bulk creates a "kinetic wall" around the nucleophilic nitrogen, rendering standard alkylation protocols sluggish or prone to side reactions such as elimination (E2) of the alkylating agent.

This guide outlines two field-validated protocols to overcome these barriers. We prioritize Reductive Amination (Method A) as the gold standard for its chemoselectivity and reliability, while providing an optimized Direct Alkylation (Method B) protocol for cases where the aldehyde precursor is unavailable.

Mechanistic Insight: The Conformational Lock

To successfully alkylate this substrate, one must understand its 3D geometry.

  • Equatorial Anchor: The tert-butyl group is too large to occupy an axial position (A-value > 5 kcal/mol).[1] It locks the piperidine ring into a chair conformation where the C2-tBu group is equatorial.[1]

  • Steric Shielding: This conformation forces the C2 substituent to project into the space adjacent to the nitrogen lone pair.[1] Incoming electrophiles must navigate this steric wall.[1]

  • The Solution: Reductive amination proceeds via a planar iminium ion intermediate.[1] This planarity temporarily relieves steric strain and moves the electrophilic carbon away from the tert-butyl group, facilitating hydride delivery.

Method A: Reductive Amination (The Gold Standard)

Principle: Formation of an iminium species followed by in situ reduction using Sodium Triacetoxyborohydride (STAB). Best For: Primary and secondary alkyl groups; avoiding over-alkylation (quaternization).[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-tert-butylpiperidine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylpiperidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Note: Acid catalysis is critical for hindered amines to drive the equilibrium toward the iminium ion.[1]

  • Addition: Add the Aldehyde (1.2 equiv) in one portion. Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You may not see the imine intermediate clearly, but ensuring the aldehyde is dissolved is key.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.5 equiv) portion-wise over 10 minutes to avoid rapid gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: Due to the steric hindrance of the tert-butyl group, reaction times are significantly longer than for simple piperidines.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly) until pH ~8.[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH with 1% NH₄OH).[1]

Method B: Optimized Direct Alkylation (Finkelstein Conditions)

Principle: SN2 displacement enhanced by iodide catalysis (Finkelstein reaction) and high-dielectric solvents. Best For: Methylation, Benzylation, or when the corresponding aldehyde is unstable/unavailable. Risk: High risk of E2 elimination of the alkyl halide due to the basicity of the hindered amine.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-tert-butylpiperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Additive: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve 2-tert-butylpiperidine (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Why Cs₂CO₃? The "cesium effect" improves solubility in organic solvents compared to potassium salts.

  • Catalyst: Add TBAI or KI (0.5 equiv).[1] This converts alkyl bromides to more reactive alkyl iodides in situ.[1]

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv).[1]

  • Thermal Activation: Heat the reaction to 60–80°C .

    • Critical: Do not overheat (>100°C) as this favors elimination (E2) over substitution (SN2).

  • Monitoring: Monitor by LCMS. If the reaction stalls after 24 hours, add an additional 0.5 equiv of alkyl halide.

  • Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (3x) to remove DMF/MeCN, then brine. Dry and concentrate.

Comparative Analysis & Troubleshooting

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Mechanism Iminium formation + Hydride transferSN2 Substitution
Steric Tolerance High (Planar intermediate relieves strain)Low (Backside attack blocked by t-Bu)
Side Reactions Reduction of aldehyde to alcoholE2 Elimination; Quaternization
Reaction Time 12 – 24 Hours24 – 48 Hours (often requires heat)
Preferred For Complex side chains, secondary alkylsMethyl, Benzyl, simple primary alkyls
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Solution: Switch solvent to THF or Toluene and use molecular sieves (4Å) to force imine formation before adding the reducing agent.[1]

  • Problem: Elimination product (alkene) observed in Method B.

    • Solution: Lower the temperature and switch to a less polar solvent (e.g., Acetone) to disfavor the ionic E2 transition state.

Visualized Workflows

Diagram 1: Decision Logic for Protocol Selection

G start Start: N-Alkylation of 2-tert-butylpiperidine check_source Is the Alkyl Group Source an Aldehyde or Halide? start->check_source aldehyde Aldehyde Available check_source->aldehyde Aldehyde halide Only Alkyl Halide Available check_source->halide Halide method_a METHOD A: Reductive Amination (STAB / AcOH / DCE) aldehyde->method_a Preferred Route check_methyl Is the group Methyl? halide->check_methyl method_b METHOD B: Direct Alkylation (Cs2CO3 / TBAI / MeCN) check_methyl->method_a No (Convert Halide to Aldehyde if possible) check_methyl->method_b Yes (Use MeI) check_methyl->method_b No (Proceed with Caution)

Caption: Decision tree for selecting the optimal alkylation strategy based on electrophile availability and steric risk.

Diagram 2: Method A Reaction Pathway[1][12]

Reaction sub 2-tert-butylpiperidine (Sterically Locked) iminium Iminium Ion Intermediate (Planar - Strain Relief) sub->iminium DCE, RT acid + Aldehyde + AcOH (Cat.) acid->iminium prod N-Alkyl-2-tert-butylpiperidine (Final Product) iminium->prod Reduction red + STAB (Hydride Delivery) red->prod

Caption: Mechanistic flow of Reductive Amination, highlighting the critical iminium intermediate.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and piperidine conformation).

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

  • BenchChem. (2025).[1][5] "Managing Side Reactions in Piperidine Functionalization." (General guide on over-alkylation and elimination risks).

Sources

Application Note: Optimized Strategies for the Cleavage and Recovery of the 2-tert-Butylpiperidine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-tert-butylpiperidine chiral auxiliary is a powerful tool in asymmetric synthesis, particularly for enolate alkylations and aldol reactions. Its utility stems from the significant steric bulk of the tert-butyl group, which locks the amide conformation and dictates high facial selectivity. However, this same steric hindrance renders the final cleavage of the auxiliary non-trivial. Standard hydrolytic conditions often fail or require harsh parameters that risk racemization of the sensitive product.

This Application Note details three validated protocols for the removal and recovery of 2-tert-butylpiperidine, prioritized by substrate stability and desired product oxidation state.

Chemical Context & Challenges[1][2][3]

The Steric Barrier

The amide bond formed between a substrate and 2-tert-butylpiperidine is exceptionally stable due to the shielding effect of the bulky tert-butyl group adjacent to the nitrogen.

  • Challenge: Nucleophilic attack at the carbonyl carbon is sterically inhibited.

  • Consequence: Standard alkaline hydrolysis (

    
    ) is typically ineffective.
    
  • Solution: Protocols must either utilize reductive cleavage (to generate alcohols) or acid-mediated hydrolysis (to generate acids) under optimized conditions.

Protocol A: Reductive Cleavage (Lithium Amidotrihydroborate)

Target Product: Primary Alcohol Mechanism: Nucleophilic hydride transfer Best For: High-value substrates where mild conditions are required to prevent racemization.

This method utilizes Lithium Amidotrihydroborate (LAB) , a powerful reductant capable of cleaving sterically hindered tertiary amides that are resistant to


.
Reagent Preparation (In-Situ)

LAB is not commercially stable and must be generated fresh.

  • Charge a flame-dried flask with Borane-Ammonia Complex (

    
    ) (1.0 equiv).
    
  • Dissolve in anhydrous THF (0.5 M concentration).

  • Cool to 0 °C under Argon/Nitrogen.

  • Add

    
    -Butyllithium (
    
    
    
    -BuLi, 1.0 equiv) dropwise.
  • Stir at 0 °C for 15 minutes. The resulting solution contains active LAB (

    
    ).
    
Cleavage Procedure[4][5][6][7][8]
  • Substrate Addition: Cannulate the LAB solution into a solution of the 2-tert-butylpiperidine amide (1 equiv) in dry THF at 0 °C.

    • Note: Use roughly 4.0 equiv of LAB relative to the amide to ensure complete conversion.

  • Reaction: Warm to room temperature (23 °C) and stir.

    • Monitoring: Check by TLC/LC-MS. Reaction times typically range from 1 to 4 hours.

  • Quench: Cool to 0 °C. Carefully add 3N HCl dropwise until gas evolution ceases and pH < 2.

    • Critical Step: The acid quench hydrolyzes the boron-amine intermediates and protonates the piperidine auxiliary, rendering it water-soluble.

  • Workup (Separation):

    • Extract the aqueous mixture with Diethyl Ether or DCM .[1]

    • Organic Layer: Contains the Product (Primary Alcohol) .

    • Aqueous Layer: Contains the Auxiliary (Protonated Amine) .[1] Save this for recovery.

Protocol B: Acid-Mediated Hydrolysis

Target Product: Carboxylic Acid Mechanism: Acid-catalyzed nucleophilic acyl substitution Best For: Robust substrates lacking acid-labile protecting groups (e.g., acetals, silyl ethers).

Procedure
  • Dissolution: Dissolve the amide in a mixture of Acetic Acid and 6N HCl (1:1 v/v).

    • Ratio: Use approximately 10 mL of solvent per mmol of substrate.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) in a sealed pressure vial or round-bottom flask with a condenser.

    • Duration: 12–48 hours. Steric bulk significantly slows the rate of hydrolysis.

  • Monitoring: Monitor consumption of starting material by HPLC.

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute with water (equal volume).

  • Extraction (Product Isolation):

    • Extract with Ethyl Acetate (3x).

    • Organic Layer: Contains the Product (Carboxylic Acid) .

    • Aqueous Layer: Contains the Auxiliary (Protonated Amine) .[1] Save this for recovery.

Protocol C: Auxiliary Recovery (Mandatory)

Since 2-tert-butylpiperidine is a high-cost stoichiometric reagent, recovery is economically essential. The recovery logic relies on pH-switching to toggle the amine's solubility.

Recovery Workflow
  • Collection: Combine acidic aqueous layers from the cleavage step.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 50% NaOH or solid KOH until the solution is strongly basic (pH > 12).

    • Observation: The solution will become cloudy as the free amine (oil) separates from the water.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or Pentane (3x).

    • Note: Pentane is preferred if the auxiliary is volatile, though 2-tert-butylpiperidine has a sufficiently high boiling point (

      
      ) that DCM is safe.
      
  • Drying: Dry the combined organics over solid

    
     or 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Distillation (Kugelrohr) is recommended to obtain the auxiliary in high chemical purity (>98%) for reuse.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from the chiral amide intermediate to the separated product and recovered auxiliary.

G cluster_cleavage Cleavage Method Selection Input Chiral Amide Substrate MethodA Method A: Reductive (LAB) (Target: Alcohol) Input->MethodA Sensitive Substrate MethodB Method B: Acid Hydrolysis (Target: Acid) Input->MethodB Robust Substrate Quench Acidic Quench/Workup (pH < 2) MethodA->Quench MethodB->Quench Separation Phase Separation Quench->Separation OrgPhase Organic Phase Separation->OrgPhase Extract AqPhase Aqueous Phase (Contains Aux. Salt) Separation->AqPhase Retain Product Final Chiral Product (Alcohol or Acid) OrgPhase->Product Evaporation Basify Basification (pH > 12) (NaOH/KOH) AqPhase->Basify ExtractAux Extraction (DCM/Ether) Basify->ExtractAux Recovered Recovered 2-tert-butylpiperidine ExtractAux->Recovered Distillation

Figure 1: Decision tree and process flow for the cleavage and recovery of 2-tert-butylpiperidine.

Performance Data & Troubleshooting

Comparative Efficiency Table
FeatureMethod A: Reductive (LAB)Method B: Acid Hydrolysis
Reagent

(Generated in situ)

Conditions 0 °C

RT, 1-4 h
Reflux (100 °C), 24-48 h
Product Type Primary AlcoholCarboxylic Acid
Racemization Risk Low (Mild conditions)Moderate (Thermal/Acid stress)
Auxiliary Recovery >90%>95%
Substrate Scope Hindered amides, acid-sensitive groupsAcid-stable substrates only
Troubleshooting Guide
  • Incomplete Cleavage (Method A): If the reaction stalls, ensure the

    
     is fresh. Old borane complexes lose hydride activity. Increase LAB equivalents to 6.0.
    
  • Emulsions during Extraction: The presence of amine salts can stabilize emulsions. Add saturated brine or a small amount of Methanol to break the emulsion.

  • Low Recovery Yield: Ensure the pH is strictly >12 before the final extraction. At pH 10, a significant portion of the amine may still be protonated.

References

  • Myers, A. G., Yang, B. H., & Kopecky, D. J. (1996).[2][3][4] Lithium Amidotrihydroborate, a Powerful New Reductant.[2][3][4][5] Transformation of Tertiary Amides to Primary Alcohols.[2][3][4][5] Tetrahedron Letters, 37(21), 3623–3626.[2][3]

  • Frontier, A. (2026).[6] Workup: Amines. Not Voodoo (University of Rochester).

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. (Foundational context on chiral auxiliary chemistry).
  • Aggarwal, V. K., et al. (2009).[7] The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage. Tetrahedron Letters, 50, 3482–3484.[7] (Reference for general auxiliary recovery logic).

Sources

Application Note: 2-tert-Butylpiperidine Hydrochloride as a Chiral Scaffold for Diastereoselective Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The synthesis of stereochemically defined, polysubstituted piperidines is therefore a critical task in drug discovery. This application note details the strategic use of 2-tert-butylpiperidine hydrochloride as a robust, conformationally-locked starting material for the diastereoselective synthesis of complex piperidine derivatives. We provide an in-depth analysis of the stereodirecting role of the 2-tert-butyl group and present a detailed, field-proven protocol for the N-protection and subsequent α-lithiation/alkylation to generate 2,6-disubstituted piperidines with high stereocontrol.

The Strategic Advantage of the 2-tert-Butyl Group

The synthetic utility of 2-tert-butylpiperidine hinges on a fundamental principle of conformational analysis. The sterically demanding tert-butyl group has a strong energetic preference for the equatorial position on the piperidine ring, effectively "locking" it into a single, predictable chair conformation.[2] This conformational rigidity is the cornerstone of its role as a chiral building block. Any subsequent functionalization of the ring is forced to occur in a highly controlled stereochemical environment relative to this bulky group, enabling predictable diastereoselective transformations.

The large A-value (conformational energy difference between axial and equatorial conformers) of the tert-butyl group ensures that the ring flip to a conformation with an axial tert-butyl group is energetically prohibitive.[2] This allows for precise control over the trajectory of incoming reagents, leading to high diastereoselectivity in reactions at other positions on the ring.

Figure 1: Conformational locking of the piperidine ring. The large steric bulk of the tert-butyl group forces it into the equatorial position, providing a predictable and rigid scaffold.

Core Synthetic Strategy: N-Protection and α-Functionalization

A powerful and widely used method for elaborating the piperidine scaffold is through directed metalation.[3][4] This involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) to form a nucleophilic organolithium species, which can then react with a variety of electrophiles. To facilitate this, the piperidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and acts as a directed metalation group, facilitating the removal of the adjacent proton.

The general workflow involves three key stages:

  • Free-Basing and N-Protection: The commercially available hydrochloride salt is neutralized, and the resulting secondary amine is protected with a Boc group.

  • Diastereoselective α-Lithiation: The N-Boc protected piperidine is treated with a strong base, typically sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate the 2-lithiated species.[4]

  • Electrophilic Quench: The organolithium intermediate is reacted with an electrophile (e.g., alkyl halides, aldehydes, ketones) to install a new substituent at the C6 position, yielding a 2,6-disubstituted piperidine.

The stereochemical outcome of the electrophilic quench is directed by the pre-existing tert-butyl group at C2. The incoming electrophile will preferentially add to the less sterically hindered face of the lithiated intermediate, resulting in a high degree of diastereoselectivity, typically yielding the trans-isomer as the major product.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of (R)-2-tert-Butylpiperidine

This protocol describes the initial step of converting the hydrochloride salt to the N-Boc protected intermediate, which is essential for subsequent functionalization.

Materials:

  • (R)-2-tert-butylpiperidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (R)-2-tert-butylpiperidine hydrochloride (1.0 eq) in DCM.

  • Add 1M aqueous NaOH solution (2.0 eq) and stir vigorously for 30 minutes until all solids dissolve.

  • Separate the organic layer, and wash the aqueous layer with DCM (2x). Combine the organic layers.

  • To the combined organic solution, add di-tert-butyl dicarbonate (1.1 eq) and saturated aqueous NaHCO₃ solution. Stir vigorously at room temperature for 12-18 hours.

  • Separate the layers and wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (R)-N-Boc-2-tert-butylpiperidine as a colorless oil.

Protocol 2: Diastereoselective α-Lithiation and Alkylation

This protocol details the key transformation for installing a second substituent onto the piperidine ring with high diastereocontrol.

Materials:

  • (R)-N-Boc-2-tert-butylpiperidine (from Protocol 1)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi), solution in cyclohexanes

  • Electrophile (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure (under inert atmosphere - Argon or Nitrogen):

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous Et₂O.

  • Add (R)-N-Boc-2-tert-butylpiperidine (1.0 eq) and TMEDA (1.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the organolithium species.

  • Stir the reaction mixture at -78 °C for 1-3 hours. The optimal time can be determined by in situ IR spectroscopy by monitoring the Boc group's C=O stretch shift.[5][6]

  • Slowly add the electrophile (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-4 hours, then warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired 2,6-disubstituted piperidine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.

Figure 2: General workflow for the synthesis of polysubstituted piperidines using 2-tert-butylpiperidine hydrochloride as a chiral starting material.

Expected Results and Data Analysis

The protocols described above consistently yield polysubstituted piperidines with high diastereoselectivity. The steric hindrance of the equatorial tert-butyl group effectively shields one face of the molecule, directing the incoming electrophile to the opposite face.

Electrophile (E+)Product Substituent (R)Typical Yield (%)Typical Diastereomeric Ratio (trans:cis)Reference
Iodomethane (CH₃I)Methyl (-CH₃)75-85>95:5[7]
Benzyl Bromide (BnBr)Benzyl (-CH₂Ph)70-80>95:5[4]
Benzaldehyde (PhCHO)Hydroxy(phenyl)methyl65-75>90:10[4]
Trimethylsilyl ChlorideTrimethylsilyl (-SiMe₃)80-90>98:2[4]

Table 1: Representative yields and diastereoselectivities for the α-alkylation of (R)-N-Boc-2-tert-butylpiperidine.

Characterization: The stereochemical outcome can be confirmed using ¹H NMR spectroscopy. For the major trans-diastereomer, the proton at C6 will typically appear as a distinct multiplet, and its coupling constants can help elucidate the relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments are definitive for confirming the spatial relationship between the C2-tert-butyl group and the new C6-substituent.

Conclusion

2-tert-Butylpiperidine hydrochloride is an excellent and cost-effective chiral starting material for the synthesis of polysubstituted piperidines. Its conformationally locked structure provides a reliable platform for directing stereochemistry, particularly in α-functionalization reactions. The protocols outlined in this note describe a robust and scalable method for producing 2,6-disubstituted piperidines with high diastereoselectivity, providing a valuable tool for researchers in drug discovery and synthetic organic chemistry.

References

  • Driving tert-butyl axial: the surprising cyclopropyl effect.RSC Publishing.
  • Selective methodologies for the synthesis of biologically active piperidinic compounds.PubMed.
  • Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution.PubMed.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.PMC.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.Wiley Online Library.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry, Section A.
  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines.PubMed.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.PMC.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online.
  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters.PubMed.
  • DIVERGENT SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINE ALKALOID, (+)-SPECTALINE BY PALLADIUM-CATALYZED CYCLIZATION.HETEROCYCLES.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.White Rose Research Online.
  • Conformational Analysis.University of Wisconsin-La Crosse.
  • Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization.ResearchGate.
  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.RSC Publishing.
  • tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate.PMC.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.ResearchGate.
  • Stereochemistry of oxidation of N-methylpiperidine.Chemistry Stack Exchange.
  • Dynamic resolution of N-Boc-2-lithiopiperidine.PubMed.
  • tert-Butyl – Knowledge and References.Taylor & Francis.
  • Recent advances in the synthesis of piperidones and piperidines.ScienceDirect.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.ChemRxiv.
  • Diastereoselective Synthesis and Functionalization of tert‐Butylsulfinyl‐2‐(Chlorodiphenylmethyl)Pyrrolidine.ResearchGate.
  • 2-(tert-butyl)piperidine (C9H19N).PubChem.

Sources

Troubleshooting & Optimization

Common side reactions and byproducts in 2-tert-butylpiperidine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions, Byproducts, and Troubleshooting Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Deceptive Simplicity of the Steric Anchor

Welcome to the technical support hub for 2-tert-butylpiperidine . As a scaffold, this molecule is prized for its ability to lock conformation and induce chirality in asymmetric catalysis and medicinal chemistry. However, the very feature that makes it valuable—the massive tert-butyl group at the C2 position—is the primary source of synthetic failure.

This guide moves beyond standard textbook answers. We address the specific kinetic and thermodynamic traps caused by the "Steric Anchor" effect of the tert-butyl group, providing actionable solutions for hydrogenation stalls, N-alkylation failures, and resolution inefficiencies.

Module 1: Hydrogenation of 2-tert-Butylpyridine

Core Challenge: Incomplete reduction and catalyst poisoning.

The Mechanism & The Trap

Reducing 2-tert-butylpyridine to the piperidine requires forcing the aromatic ring flat against a catalyst surface. The bulky tert-butyl group acts as a "kickstand," physically preventing the pyridine ring from lying flat on the metal surface, significantly raising the activation energy for adsorption.

Diagram: The Steric Adsorption Barrier

HydrogenationPath Pyridine 2-tert-Butylpyridine (Precursor) Adsorption Catalyst Adsorption (Rate Limiting Step) Pyridine->Adsorption Steric Hindrance High Pressure Req. Intermediate Tetrahydropyridine (Unstable Intermediate) Adsorption->Intermediate H2 Addition Intermediate->Pyridine Re-aromatization (If H2 pressure drops) Product 2-tert-Butylpiperidine (Racemic Product) Intermediate->Product Rapid Reduction

Caption: The steric bulk of the t-butyl group impedes catalyst contact, making the initial adsorption the rate-determining step.

Troubleshooting Guide: Hydrogenation
Symptom Probable Cause Technical Solution
Reaction Stalls at ~50% Catalyst Poisoning: The basic Nitrogen binds too tightly to the catalyst surface, blocking H₂ access.Acidify the Media: Run in Acetic Acid or add 1.0 eq. HCl/MeOH. Protonating the pyridine (

) changes the adsorption mode and prevents poisoning.
Byproduct: Tetrahydropyridine H₂ Starvation: Hydrogen mass transfer is slower than the reaction rate, leading to partial reduction.Increase Pressure & Agitation: Minimum 50 bar (700 psi) H₂. Ensure high stir rates (>1000 rpm) to maximize gas-liquid mass transfer.
Low Yield / No Reaction Steric Exclusion: The molecule cannot access the catalyst pores.Change Catalyst Support: Switch from Pd/C (microporous) to PtO₂ (Adams' Catalyst) or Rh/Al₂O₂ . Rhodium is superior for hindered pyridines.

Expert Insight: Do not use standard Pd/C unless you are at very high pressures (>80 bar). Rh/C (5%) in Acetic Acid at 60°C/50 bar is the gold standard protocol for this transformation.

Module 2: N-Functionalization (The "E2 vs. SN2" War)

Core Challenge: The Nitrogen is nucleophilic but sterically shielded.

The "Steric Wall" Phenomenon

In 2-tert-butylpiperidine, the tert-butyl group locks the ring into a chair conformation where the substituent is equatorial. This forces the Nitrogen lone pair and the N-H bond into specific vectors. When you attempt to alkylate the nitrogen (e.g., with Benzyl Bromide), the bulky tert-butyl group blocks the trajectory required for the


 backside attack.

Consequently, the piperidine acts as a Base rather than a Nucleophile , triggering


 elimination on the alkyl halide.
Diagram: Kinetic Competition (Substitution vs. Elimination)

AlkylationWar Start 2-tert-Butylpiperidine + R-CH2-Br PathA Path A: Substitution (SN2) (Sterically Disfavored) Start->PathA Slow Kinetics PathB Path B: Elimination (E2) (Sterically Favored) Start->PathB Fast Kinetics ProductA N-Alkyl Product (Desired) PathA->ProductA ProductB Alkene Byproduct + HBr Salt (Waste) PathB->ProductB

Caption: Steric hindrance at C2 forces the reaction toward E2 elimination, generating alkene waste instead of the desired amine.

FAQ: N-Alkylation Failures

Q: Why am I seeing styrene in my NMR when trying to benzylate 2-tert-butylpiperidine? A: You are witnessing E2 elimination . The 2-tert-butylpiperidine is too bulky to attack the benzylic carbon effectively. Instead, it deprotonates the


-carbon (if available) or simply fails to react while the alkyl halide degrades.
  • Fix: Switch to Reductive Amination . React the piperidine with Benzaldehyde and

    
    . This bypasses the steric constraint of the 
    
    
    
    transition state.

Q: I must use an alkyl halide. How do I favor substitution? A: Use a polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity. Add KI (Potassium Iodide) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Critical: Do not heat above 60°C, as

    
     is entropy-driven and favored at high temperatures.
    

Module 3: Chiral Resolution & Stereochemistry

Core Challenge: Obtaining high Enantiomeric Excess (ee).

Protocol: Classical Resolution with L-Tartaric Acid

While asymmetric hydrogenation is possible, classical resolution remains the most robust method for scaling.

  • Stoichiometry: Use 0.5 to 1.0 equivalents of L-(+)-Tartaric acid.

  • Solvent System: Ethanol/Water (95:5) . The presence of water is critical for forming the correct hydrate crystal lattice that discriminates between enantiomers.

  • The "Crash" Risk: If the salt precipitates too quickly (kinetic control), it will trap the wrong enantiomer.

    • Correction: Heat the mixture to reflux until clear, then turn off the heat and let the bath cool to room temperature overnight (Thermodynamic control).

Troubleshooting Matrix: Resolution
Observation Diagnosis Action
Low ee% (<80%) after 1st crystallization Kinetic Entrapment: Cooling was too rapid.Recrystallize: Dissolve the salt in minimal boiling MeOH/H₂O and cool at 5°C/hour.
No precipitate forms High Solubility: The tert-butyl group increases lipophilicity compared to methyl-piperidines.Change Solvent: Switch from EtOH to Isopropanol (IPA) or add Acetone as an anti-solvent.
Oil forms instead of crystals Impurity Profile: Presence of unreduced pyridine or partially reduced intermediates.Purify Precursor: Distill the free base amine before adding the resolving agent. Purity must be >98%.

References

  • Rossen, K., et al. (1995).[1] "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 36(36), 6419-6422. Link

    • Context: Establishes hydrogenation protocols for sterically hindered cyclic amines using Rhodium c
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Context: Authoritative source on A-values and the conformational locking effect of the tert-butyl group (A-value > 4.9 kcal/mol).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Kmecz, I., et al. (2007).[2] "Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction." Chirality, 19(6), 430-433.[2] Link[2]

    • Context: Discusses the efficiency of tartaric acid derivatives (DBTA vs TA) in resolving hindered amines.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Theoretical grounding for the competition between E2 and SN2 pathways in sterically hindered nucleophiles.

Sources

Optimization of reaction temperature and time for 2-tert-butylpiperidine catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

2-tert-butylpiperidine is a "privileged scaffold" in medicinal chemistry (e.g., Fexofenadine intermediates, NK1 antagonists) and a potent chiral organocatalyst.[1] However, its utility is defined by a single critical feature: extreme steric hindrance provided by the tert-butyl group adjacent to the nitrogen.

This guide addresses two distinct optimization workflows:

  • Synthesis Optimization: Overcoming the energy barrier to hydrogenate 2-tert-butylpyridine.

  • Application Optimization: Tuning temperature and time when using 2-tert-butylpiperidine as a chiral organocatalyst.

Part 1: Synthesis Optimization (Hydrogenation)

Context: You are reducing 2-tert-butylpyridine to 2-tert-butylpiperidine. The reaction is stalling or yielding poor diastereoselectivity.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion despite using high pressure (50 bar). Increasing time to 48h didn't help. Why? Diagnosis: Catalyst Poisoning or Insufficient Protonation. Technical Insight: The basic nitrogen of the product (piperidine) binds more strongly to the catalyst surface (Pt or Rh) than the starting pyridine, effectively poisoning the active sites.[1] Solution:

  • Solvent Switch: You must use Glacial Acetic Acid (or at least 1.05 equiv. of HCl/MeOH). Protonating the nitrogen prevents it from coordinating tightly to the metal surface.

  • Temperature Adjustment: If already in acid, increase temperature to 50–60°C .[1] The steric bulk of the tert-butyl group creates a high activation energy barrier for the adsorption of the substrate onto the catalyst. Room temperature is often insufficient for complete turnover, even at high pressure.[1]

Q2: I need the cis-isomer, but I am seeing increasing amounts of trans-isomer. How do I control this? Diagnosis: Thermodynamic equilibration. Technical Insight: The cis-isomer is the kinetic product (hydrogen adds from the face opposite the bulky t-butyl group). The trans-isomer is the thermodynamic product . Prolonged exposure to the catalyst at high temperatures promotes isomerization via a dehydrogenation-rehydrogenation mechanism. Optimization Protocol:

  • Stop Early: Monitor reaction strictly. Stop immediately upon consumption of starting material.

  • Lower Temperature: Run at 25–40°C with higher pressure (70 bar) rather than 60°C/20 bar.

  • Catalyst Choice: Switch to 5% Rh/C . Rhodium is generally more selective for cis-reduction of pyridines than Platinum (PtO₂), which is more active but prone to isomerization.[1]

Q3: Is there a risk of de-tert-butylation at high temperatures? Diagnosis: Dealkylation is rare but possible under cracking conditions. Technical Insight: The tert-butyl group on an aliphatic ring is robust. However, if using Pd/C at >80°C in the presence of strong acids, you risk acid-catalyzed elimination (E1 mechanism) or hydrogenolysis.[1] Limit: Do not exceed 75°C unless strictly necessary.

Optimization Matrix: Synthesis Parameters
ParameterCondition A (Kinetic/Cis-Selective)Condition B (Thermodynamic/High Conversion)Notes
Catalyst 5% Rh/C or 5% Rh/Al₂O₃PtO₂ (Adams' Catalyst)PtO₂ is more robust but less stereoselective.
Solvent MeOH + 1.1 eq HClGlacial Acetic AcidAcOH is the industry standard for rate acceleration.
Temperature 20°C – 35°C50°C – 70°C>80°C risks side reactions.
Pressure 70–100 bar (High)20–50 bar (Moderate)High pressure compensates for low temp.[1]
Time 12–24 h6–12 hMonitor via GC/LCMS to prevent isomerization.

Part 2: Application Optimization (Organocatalysis)

Context: You are using 2-tert-butylpiperidine (or its derivatives) as a catalyst for asymmetric reactions (e.g., Aldol, Michael addition).

Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) is low (<80%). Should I lower the temperature? Diagnosis: Loss of conformational rigidity. Technical Insight: The tert-butyl group acts as a "locking" anchor, directing the approach of the electrophile. At higher temperatures (>0°C), the conformational freedom of the transition state increases, eroding selectivity.[1] Optimization:

  • Temperature: Lower to -20°C to 0°C .

  • Time Trade-off: The bulky t-butyl group slows nucleophilic attack. Expect reaction times to double or triple (e.g., from 12h to 36h) when lowering T by 20°C.[1]

Q2: The reaction rate is practically zero at 0°C. How do I accelerate it without heating? Diagnosis: Steric crowding preventing substrate approach. Technical Insight: 2-tert-butylpiperidine is extremely hindered. Solution:

  • Additives: Add a weak acid co-catalyst (e.g., Benzoic acid or TFA , 5-10 mol%).[1] This helps form the active enamine/iminium species and accelerates hydrolysis of the intermediate product, which is often the rate-determining step in bulky organocatalysis.

Standard Operating Procedure (SOP)

Protocol: High-Yield Hydrogenation of 2-tert-Butylpyridine

Objective: Synthesis of cis-2-tert-butylpiperidine (>95% conversion).

  • Preparation: In a high-pressure autoclave liner, dissolve 2-tert-butylpyridine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Critical: Do not use non-polar solvents (Hexane/Toluene) or unacidified alcohols; the reaction will likely fail.[1]

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate).[1]

    • Safety: Add catalyst under an inert blanket (Argon/Nitrogen).[1] PtO₂ can ignite methanol vapors if used dry.

  • Pressurization: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 bar (725 psi) .

  • Reaction: Stir vigorously (>800 rpm) at 50°C for 12 hours .

    • Note: If cis-selectivity is paramount, reduce T to 25°C and increase P to 80 bar.

  • Workup:

    • Depressurize. Filter catalyst through Celite.

    • Concentrate acetic acid.

    • Basify residue with NaOH (aq) to pH >12.[1]

    • Extract with DCM or Ether. (The amine is volatile; avoid high-vac for prolonged periods).

Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for optimizing the synthesis based on your specific failure mode.

OptimizationWorkflow Start START: Hydrogenation of 2-tert-butylpyridine CheckConv Check Conversion (12h) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled GoodConv High Conversion (>90%) CheckConv->GoodConv Complete CheckSolvent Is Solvent Acidic? LowConv->CheckSolvent CheckStereo Check Stereochemistry (Cis/Trans Ratio) GoodConv->CheckStereo ChangeSolvent Action: Switch to AcOH or add HCl CheckSolvent->ChangeSolvent No (MeOH/EtOH) CheckTemp Current Temp? CheckSolvent->CheckTemp Yes (AcOH) ChangeSolvent->CheckConv IncreaseTemp Action: Increase to 60°C (Overcome Sterics) CheckTemp->IncreaseTemp <40°C IncreasePress Action: Increase Pressure (>50 bar) CheckTemp->IncreasePress >50°C already IncreaseTemp->CheckConv IncreasePress->CheckConv HighTrans Too much Trans isomer CheckStereo->HighTrans Low selectivity GoodCis High Cis Selectivity CheckStereo->GoodCis Target met FixStereo Action: Switch to Rh/C Lower Temp to 25°C Reduce Time HighTrans->FixStereo Final OPTIMIZED PROCESS GoodCis->Final FixStereo->CheckConv

Figure 1: Decision tree for troubleshooting the catalytic hydrogenation of 2-tert-butylpyridine, balancing conversion rates against stereochemical fidelity.

References

  • Perrine, T. D., & Banner, I. L. (1953).[1] The Hydrogenation of 2-tert-Butylpyridine. Journal of Organic Chemistry, 18(10), 1356–1358.[1] Link[1]

  • Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859–2862.[1] Link[1]

  • BenchChem Technical Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Troubleshooting. Link[1]

  • National Institute of Standards and Technology (NIST). (2023). 2-tert-Butylpyridine Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Sreenivasulu, R., et al. (2015).[1][3] Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry, 27(12). Link

Sources

Technical Support Center: The Impact of Solvent Choice on Stereochemical Outcome

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereochemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the stereochemical outcome of their chemical reactions. As a senior application scientist, I've seen firsthand how a seemingly simple choice, like the solvent, can dramatically influence a reaction's stereoselectivity. This resource is structured to provide not just troubleshooting steps, but a deeper understanding of the underlying principles governing these phenomena.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not giving the expected stereoisomer?

This is a common and often frustrating issue. The stereochemical outcome of a reaction is a delicate balance of several factors, with the solvent playing a pivotal role.[1][2][3] Here are the primary reasons why you might be observing an unexpected stereochemical outcome:

  • Solvent Polarity and Dielectric Constant: The polarity of your solvent can significantly stabilize or destabilize the transition states leading to different stereoisomers.[4][5][6][7] For instance, in nucleophilic substitution reactions, polar protic solvents favor S(_N)1 pathways, often leading to racemization, while polar aprotic solvents favor S(_N)2 pathways, which proceed with inversion of stereochemistry.[8][9][10][11][12][13][14][15]

  • Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can solvate and stabilize both carbocation intermediates and leaving groups in S(N)1 reactions.[8][10][14] Conversely, in an S(_N)2 reaction, this hydrogen bonding can "cage" the nucleophile, hindering its reactivity.[8][9][12] Polar aprotic solvents, lacking this hydrogen-bonding capability, leave the nucleophile more "free" and reactive, thus favoring the S(_N)2 pathway.[8][9][12][14][16]

  • Specific Solute-Solvent Interactions: Beyond general polarity, specific interactions like hydrogen bonding between the solvent and a reactant or catalyst can direct the approach of a reagent, thereby influencing the stereochemical outcome.[17][18]

  • Temperature Effects: The influence of a solvent on stereoselectivity can be temperature-dependent. In some cases, a phenomenon known as the "inversion temperature" can be observed, where the favored stereoisomer changes as the temperature is varied. This is attributed to an equilibrium between different solute-solvent clusters.[1][2][3]

Q2: How can I rationally select a solvent to favor a specific stereoisomer?

A rational solvent choice begins with a thorough understanding of your reaction mechanism.

  • For reactions proceeding through charged intermediates (e.g., S(N)1, E1): Polar protic solvents are generally preferred as they can stabilize the charged intermediates and transition states.[8][10][14]

  • For concerted reactions involving a charged nucleophile (e.g., S(_N)2): Polar aprotic solvents are often the best choice to maximize the nucleophile's reactivity.[8][9][12][14][16]

  • For reactions where hydrogen bonding can influence the transition state geometry (e.g., some cycloadditions, aldol reactions): The ability of the solvent to act as a hydrogen bond donor or acceptor can be a critical factor.[17][18] Consider whether the solvent can form a hydrogen bond with a reactant or catalyst in a way that blocks one face of the molecule, directing the attack of the other reactant.

Q3: My reaction is giving a mixture of stereoisomers. How can I improve the stereoselectivity?

Improving stereoselectivity often involves a systematic optimization of reaction conditions.

  • Solvent Screening: If you have a hypothesis about the desired solvent properties, screen a range of solvents with varying polarities, dielectric constants, and hydrogen-bonding capabilities.

  • Temperature Adjustment: Investigate the effect of temperature on the stereochemical ratio. Lowering the temperature often increases selectivity.

  • Additives: In some cases, the addition of a co-solvent or an additive that can specifically interact with one of the reactants or intermediates can enhance stereoselectivity.

  • Catalyst/Reagent Modification: The choice of catalyst or reagent can have a profound impact on stereoselectivity and may need to be re-evaluated in conjunction with the solvent.[19]

Q4: What is the difference between a stereoselective and a stereospecific reaction?

These terms are often used interchangeably, but they have distinct meanings.[20]

  • A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed.[20] The reaction could, in principle, form multiple stereoisomers, but one is favored.

  • A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product.[20][21] A given stereoisomer of the starting material will react to give a specific stereoisomer of the product.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in an Aldol Reaction

Symptoms: Your aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers, despite using a chiral auxiliary or catalyst.

Possible Causes & Solutions:

  • Cause: The solvent is not effectively differentiating the energies of the diastereomeric transition states.

  • Troubleshooting Steps:

    • Analyze the Transition State: Consider the Zimmerman-Traxler model for your reaction. The geometry of the six-membered ring transition state is influenced by the solvent's ability to coordinate with the metal cation.

    • Solvent Polarity: A less polar, non-coordinating solvent like hexane or toluene may favor a more rigid, closed transition state, leading to higher diastereoselectivity.

    • Coordinating Solvents: A more polar, coordinating solvent like THF or DME might compete for coordination to the metal center, leading to a less organized transition state and lower diastereoselectivity.

    • Temperature: Lowering the reaction temperature can often enhance the energy difference between the diastereomeric transition states, improving selectivity.

Issue 2: Racemization in a Nucleophilic Substitution Reaction

Symptoms: You are expecting an inversion of stereochemistry (S(_N)2 pathway), but you are observing a racemic or near-racemic mixture of products.

Possible Causes & Solutions:

  • Cause: The reaction conditions are favoring a competing S(_N)1 pathway.

  • Troubleshooting Steps:

    • Solvent Choice: The use of a polar protic solvent (e.g., water, methanol, ethanol) can stabilize a carbocation intermediate, promoting an S(N)1 mechanism.[8][10][14]

    • Switch to a Polar Aprotic Solvent: Change the solvent to a polar aprotic one like acetone, DMF, or DMSO. These solvents will not solvate the nucleophile as strongly and will not stabilize a carbocation intermediate, thus favoring the S(_N)2 pathway.[8][9][12][14][16]

    • Nucleophile Concentration: Ensure a high concentration of a strong nucleophile to favor the bimolecular S(_N)2 reaction.

    • Substrate Structure: Tertiary substrates are more prone to S(_N)1 reactions. If possible, consider if a less sterically hindered substrate could be used.

Issue 3: Unexpected Endo/Exo Selectivity in a Diels-Alder Reaction

Symptoms: Your Diels-Alder reaction is yielding the thermodynamically favored exo product when the kinetically favored endo product is expected.

Possible Causes & Solutions:

  • Cause: Solvent interactions are influencing the stability of the endo and exo transition states.

  • Troubleshooting Steps:

    • Solvent Polarity: While the "endo rule" is often governed by secondary orbital interactions, solvent polarity can play a role. Non-polar solvents generally favor the kinetic endo product.

    • Hydrogen Bonding: If your dienophile or diene contains hydrogen-bonding functionalities, a protic solvent could potentially form hydrogen bonds that disfavor the more compact endo transition state.

    • Lewis Acid Catalysis: The choice of solvent is critical when using a Lewis acid catalyst. The solvent must not compete with the dienophile for coordination to the Lewis acid. Non-coordinating solvents like dichloromethane or toluene are often preferred.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.[22][23]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based and macrocyclic glycopeptide columns are common starting points.[22][24]

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase. Screen different ratios to achieve baseline separation of the enantiomers in a racemic standard.[25]

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.[25]

  • Sample Preparation: Dissolve your reaction product in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.[25]

  • Analysis: Inject the racemic standard to determine the retention times of each enantiomer. Then, inject your sample.

  • Quantification: Integrate the peak areas corresponding to each enantiomer. Calculate the enantiomeric excess (% ee) using the following formula:[25]

    % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Protocol 2: Determination of Optical Rotation using Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[26][27][28] It can be a quick method to assess enantiomeric purity if the specific rotation of the pure enantiomer is known.[25]

Step-by-Step Methodology:

  • Instrument Setup: Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.[29] Use a monochromatic light source, typically the sodium D-line (589 nm).[29]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent you used to dissolve your sample and take a blank reading. This will be your zero point.[29]

  • Sample Preparation: Accurately prepare a solution of your compound of known concentration in a suitable solvent.

  • Sample Measurement: Rinse the polarimeter cell with your sample solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α).[30]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula:

    [α] = α / (c * l)

    where:

    • α is the observed rotation in degrees.[30]

    • c is the concentration in g/mL.[30]

    • l is the path length of the cell in decimeters (dm).[30]

  • Calculation of Enantiomeric Excess: If the specific rotation of the enantiomerically pure sample ([α]_{max}) is known, you can calculate the enantiomeric excess (% ee) of your sample:[25]

    % ee = ([α] / [α]max) * 100

Protocol 3: Determination of Enantiomeric Excess by NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by forming diastereomeric complexes with a chiral solvating agent (CSA).[31][32]

Step-by-Step Methodology (using a Chiral Solvating Agent):

  • Sample Preparation: Dissolve a known amount of your analyte in a suitable deuterated solvent in an NMR tube.[31]

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of your analyte to serve as a reference.

  • Add Chiral Solvating Agent: Add a specific amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The optimal molar ratio of CSA to analyte may need to be determined empirically.[25][31]

  • Acquire Spectrum of the Mixture: Acquire another ¹H NMR spectrum. The non-covalent interaction between the CSA and the enantiomers should induce different chemical shifts for at least one pair of corresponding protons in the two enantiomers, resulting in two separate signals.

  • Integration and Calculation: Integrate the signals corresponding to the two diastereomeric complexes. The ratio of the integration values directly reflects the ratio of the enantiomers. Calculate the enantiomeric excess using the formula:

    % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100

Visualizations

Solvent_Effects_on_SN1_SN2 cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_Solvents Solvent Influence SN1_Start R-X SN1_TS1 Transition State 1 (Leaving Group Departs) SN1_Start->SN1_TS1 SN1_Int Carbocation Intermediate (Planar) SN1_TS1->SN1_Int SN1_TS2 Transition State 2 (Nucleophilic Attack) SN1_Int->SN1_TS2 SN1_Prod Racemic Mixture SN1_TS2->SN1_Prod SN2_Start R-X SN2_TS Pentavalent Transition State SN2_Start->SN2_TS SN2_Prod Inversion of Stereochemistry SN2_TS->SN2_Prod Protic Polar Protic Solvent (e.g., H₂O, ROH) Protic->SN1_Int Stabilizes Carbocation & Leaving Group Protic->SN2_TS Hinders Nucleophile (Solvation) Aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) Aprotic->SN2_TS Enhances Nucleophilicity

Caption: Influence of solvent type on S(_N)1 and S(_N)2 reaction pathways.

Chiral_Analysis_Workflow cluster_Reaction Stereoselective Reaction cluster_Analysis Stereochemical Analysis cluster_Outcome Outcome Reaction Reaction Mixture (Potential Stereoisomers) HPLC Chiral HPLC Reaction->HPLC Polarimetry Polarimetry Reaction->Polarimetry NMR NMR with Chiral Agent Reaction->NMR EE Enantiomeric Excess (% ee) Diastereomeric Ratio (d.r.) HPLC->EE Polarimetry->EE NMR->EE

Caption: Workflow for the analysis of stereochemical outcomes.

Data Summary

Table 1: Influence of Solvent on the S(_N)1 Solvolysis of tert-Butyl Chloride

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Water78150,000

Data adapted from various sources for illustrative purposes. This table clearly demonstrates that as the solvent polarity and ability to stabilize the carbocation intermediate increase, the rate of the S(N)1 reaction dramatically increases.

Table 2: Influence of Solvent on the S(_N)2 Reaction of n-Butyl Bromide with Azide (N₃⁻)

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSOPolar Aprotic1,300
DMFPolar Aprotic2,800
AcetonitrilePolar Aprotic5,000

Data adapted from various sources for illustrative purposes. This table highlights the significant rate enhancement of an S(_N)2 reaction when switching from a polar protic solvent, which solvates and deactivates the nucleophile, to a polar aprotic solvent.[8][9][12]

References

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. Available at: [Link]

  • Determination of optical rotation and specific rotation. digicollections.net. Available at: [Link]

  • M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. - UWM. Available at: [Link]

  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available at: [Link]

  • Polarimeter Guide: Optical Activity & Applications - Torontech. Available at: [Link]

  • Direct chiral HPLC separation on CSPs - Chiralpedia. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • How a Polarimeter Works - Principles of Optical Rotation. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral - Dr. Maisch. Available at: [Link]

  • 7.3: Stereochemical Consequences of SN1 Reactions - Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. Available at: [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions - PMC. Available at: [Link]

  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy - Frontiers. Available at: [Link]

  • Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions - YouTube. Available at: [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. Available at: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Available at:

  • University of Birmingham Rapid determination of enantiomeric excess via NMR spectroscopy. Available at:

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. Available at: [Link]

  • Polar Protic and Aprotic Solvents | ChemTalk. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. Available at: [Link]

  • Solvent Dielectric Effects on Reaction Mechanisms - YouTube. Available at: [Link]

  • Ch 8 : Solvent Effects - Department of Chemistry. Available at: [Link]

  • Stereoselectivity with a twist | Opinion - Chemistry World. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. Available at:

  • Stereospecific and Stereoselective Reactions - Pharmaguideline. Available at: [Link]

  • Stereoselectivity in Organic Synthesis - Science Trove. Available at: [Link]

Sources

Workup and extraction procedures for reactions involving 2-tert-butylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the workup and extraction of reactions involving the sterically hindered amine, 2-tert-butylpiperidine hydrochloride. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to the common and complex challenges encountered in the laboratory.

Technical Support Guide: Workup and Extraction of 2-tert-butylpiperidine Hydrochloride

This guide is structured as a series of frequently asked questions (FAQs) that directly address the specific issues you may face. We will move from the fundamental properties of the molecule to detailed troubleshooting protocols for extraction.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Principles

Q1: What are the key chemical properties of 2-tert-butylpiperidine that influence its workup and extraction?

To design a robust workup, we must first understand the molecule's inherent characteristics. Three properties are paramount:

  • Basicity: The nitrogen atom's lone pair of electrons makes piperidines basic. The basicity is quantified by the pKa of its conjugate acid (the piperidinium ion). For piperidine itself, the pKaH is approximately 11.[1] The electron-donating tert-butyl group at the 2-position slightly increases the electron density on the nitrogen, making 2-tert-butylpiperidine a similarly strong base. This high basicity means a relatively strong acid is required to protonate it fully, and a sufficiently strong base is needed to deprotonate its salt for extraction.

  • Steric Hindrance: The bulky tert-butyl group adjacent to the nitrogen atom is the most significant feature. This steric bulk can hinder the approach of reagents to the nitrogen lone pair. While it doesn't dramatically change the basicity, it can affect the rate of acid-base reactions and influence the molecule's solubility and partitioning behavior between solvents.

  • Salt Form and Solubility: As 2-tert-butylpiperidine hydrochloride, the compound exists as an ionic salt. This makes it highly polar and generally soluble in aqueous solutions while being largely insoluble in nonpolar organic solvents like diethyl ether or hexanes.[2] The entire principle of acid-base extraction hinges on exploiting this dramatic difference in solubility between the free base and its protonated salt form.[3][4]

Q2: What is the general acid-base extraction strategy for isolating a basic amine like 2-tert-butylpiperidine from a reaction mixture?

The strategy is a cornerstone of organic chemistry, designed to separate basic compounds from acidic, neutral, or non-basic components.[2] The process involves two key stages:

  • Purification via Salt Formation: Initially, if your reaction mixture contains the free base alongside neutral or acidic impurities, you would perform an acidic wash (e.g., with dilute HCl). This protonates the 2-tert-butylpiperidine, converting it to its water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer, which can then be separated and discarded.

  • Isolation of the Free Base: More commonly, you are starting with the hydrochloride salt. The goal is to liberate the free amine. This is achieved by basifying the aqueous solution, which deprotonates the piperidinium ion. The resulting free amine is much less water-soluble and can be extracted into an immiscible organic solvent.

Below is a workflow diagram illustrating the core logic.

G cluster_0 Starting Point: Reaction Mixture cluster_1 Step 1: Liberation of Free Amine cluster_2 Step 2: Liquid-Liquid Extraction cluster_3 Step 3: Isolation start Crude reaction mixture containing 2-tert-butylpiperidine HCl add_base Add aqueous base (e.g., 2M NaOH) to adjust pH > 12 start->add_base Dissolve/suspend add_solvent Add immiscible organic solvent (e.g., EtOAc, DCM) add_base->add_solvent extract Transfer to separatory funnel. Mix layers (gently!) and separate. add_solvent->extract aq_layer Aqueous Layer (Inorganic salts, excess base) extract->aq_layer Bottom or Top Layer org_layer Organic Layer (Contains free amine) extract->org_layer Top or Bottom Layer dry Dry organic layer (e.g., Na2SO4, MgSO4) org_layer->dry concentrate Filter and concentrate under reduced pressure dry->concentrate product Purified 2-tert-butylpiperidine (Free Base) concentrate->product

Caption: Standard workflow for isolating 2-tert-butylpiperidine free base.

Section 2: Practical Procedures & Troubleshooting

Q3: My reaction is complete. How do I liberate the free 2-tert-butylpiperidine from its hydrochloride salt for extraction?

This is the critical step. The choice and amount of base are key.

Protocol: Liberating the Free Amine

  • Cooling: If your reaction was run at an elevated temperature, cool the mixture to room temperature or place it in an ice bath. Neutralization is often exothermic.

  • Solvent Addition (Optional): If your reaction solvent is water-miscible (e.g., THF, ethanol), it's often best to remove it first under reduced pressure. If the solvent is water-immiscible (e.g., toluene, DCM), you can proceed directly.

  • Aqueous Base Addition: Add an aqueous solution of a base. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically effective.

    • Why a strong base? The pKa of the 2-tert-butylpiperidinium ion is high (~11). To ensure complete deprotonation, you must raise the pH of the aqueous phase significantly above this value. A common rule of thumb is to adjust the pH to be at least 2 units higher than the pKa of the species you are trying to deprotonate. Therefore, a final pH of >12 is recommended.

    • How much base? You need at least one molar equivalent of base to neutralize the hydrochloride. In practice, using a 1.5 to 2-fold excess is recommended to drive the equilibrium and ensure the aqueous layer remains strongly basic.

  • pH Check: After adding the base and mixing, check the pH of the aqueous layer using pH paper or a pH meter to confirm it is strongly basic (pH > 12).

  • Extraction: Proceed immediately to extraction with your chosen organic solvent.

Q4: I've added a base and an organic solvent, but I'm getting a persistent emulsion. What causes this and how can I break it?

Emulsions are a frequent and frustrating problem in liquid-liquid extractions, often appearing as a cloudy or foamy third layer that refuses to separate.[5] They are common when surfactant-like molecules are present or when the two phases are agitated too vigorously.[6][7]

Troubleshooting Emulsions

Here is a decision tree to guide you through breaking a persistent emulsion:

G start Persistent Emulsion Formed patience Let it stand for 10-30 minutes. Does it separate? start->patience swirl Gently swirl the separatory funnel. Avoid vigorous shaking. patience->swirl No success Phases Separated patience->success Yes brine Add saturated NaCl (brine). This increases aqueous phase ionic strength. swirl->brine No swirl->success Yes solvent Add a small amount of a different solvent (e.g., THF, ethanol) to disrupt the interface. brine->solvent No brine->success Yes filter Filter the entire mixture through a plug of glass wool or Celite®. solvent->filter No solvent->success Yes centrifuge Transfer to centrifuge tubes and spin. This is often the most effective method. filter->centrifuge No filter->success Yes centrifuge->success Yes fail Emulsion Persists centrifuge->fail No

Caption: Decision tree for breaking emulsions during workup.

Causality behind the Solutions:

  • "Salting out" with Brine: Adding salt increases the polarity and ionic strength of the aqueous layer, forcing nonpolar organic molecules and surfactant-like compounds out of the aqueous phase and into the organic layer, which helps break the emulsion.[6][7]

  • Filtration: The high surface area of materials like Celite® or glass wool can physically disrupt the microscopic droplets that form the emulsion, allowing them to coalesce.[6][7]

  • Centrifugation: Applying a strong centrifugal force physically separates the phases based on density, effectively breaking the emulsion.[7][8]

Q5: My extraction seems incomplete. What factors could lead to low recovery of the free amine in the organic layer?

Several factors can contribute to poor extraction efficiency:

  • Incomplete Deprotonation: This is the most common cause. If the pH of the aqueous layer is not sufficiently basic, a significant portion of your amine will remain in its protonated, water-soluble form. Always verify the pH is >12.

  • Poor Solvent Choice: The ideal extraction solvent should readily dissolve the free amine but be immiscible with water. The bulky tert-butyl group can make the amine quite "greasy" and soluble in a range of solvents.

    SolventDensity (g/mL)Boiling Point (°C)Key Characteristics
    Diethyl Ether0.7135Highly volatile, flammable. Good dissolving power but can form emulsions.
    Ethyl Acetate (EtOAc)0.9077Good general-purpose solvent. Less volatile than ether.
    Dichloromethane (DCM)1.3340Denser than water (bottom layer). Excellent solvent, but can be harder to dry.
    Toluene0.87111Good for higher-boiling amines. Less polar.
    Methyl tert-butyl ether (MTBE)0.7455Less prone to peroxide formation than diethyl ether.
  • Insufficient Extractions: It is a fundamental principle that performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. For optimal recovery, extract the basified aqueous layer three times (e.g., 3 x 50 mL instead of 1 x 150 mL).

Section 3: Advanced Topics & Safety

Q6: Are there alternative workup procedures that avoid aqueous extraction, especially for small-scale or water-sensitive reactions?

Yes, for certain applications, avoiding a full aqueous workup can be advantageous.

  • Solid-Phase Extraction (SPE): The crude reaction mixture can be dissolved in a suitable solvent and passed through a cartridge containing a basic stationary phase (e.g., silica impregnated with a tertiary amine or an ion-exchange resin). The hydrochloride salt will be neutralized, and the free amine will bind to the column. After washing away impurities, the pure amine can be eluted with a more polar solvent system.

  • "Plug" Filtration: After removing the reaction solvent, dissolve the residue in a nonpolar solvent (e.g., hexanes/ether). Pass this solution through a short plug of basic alumina or silica gel in a pipette or funnel. The polar hydrochloride salt will be retained on the stationary phase, while the less polar free amine will elute. This is best for removing small amounts of the salt.

Q7: What safety precautions are necessary when working with 2-tert-butylpiperidine and its salts?

Always consult the Safety Data Sheet (SDS) for the specific reagent.[9][10][11] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[9]

  • Irritant: The compound and its free base can cause skin, eye, and respiratory irritation.[9] Avoid direct contact.

  • Hygroscopic: The hydrochloride salt can absorb moisture from the air.[9] Store in a tightly closed container, preferably in a desiccator or under an inert atmosphere like argon.

References

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • Reddit. (2016). Why are amines extracted using acids?[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Pearson+. (2024). Design an acid–base extraction scheme. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-tert-butylpiperidine Hydrochloride and Other Chiral Bases in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral base is a critical determinant of stereochemical outcomes. This guide provides an in-depth technical comparison of 2-tert-butylpiperidine hydrochloride with other prominent chiral bases, offering experimental data, detailed protocols, and mechanistic insights to inform your selection process. Our analysis focuses on the widely studied enantioselective deprotonation of prochiral ketones, a key transformation in the synthesis of complex chiral molecules.

Introduction: The Pivotal Role of Chiral Bases

Chiral amines are indispensable tools in asymmetric synthesis, where they are frequently employed as chiral bases for enantioselective deprotonation reactions or as resolving agents for racemic mixtures.[1] The formation of a chiral enolate from a prochiral ketone is a fundamental strategy for establishing stereocenters. The efficacy of this transformation hinges on the ability of the chiral base, typically used as its lithium amide derivative, to selectively remove one of two enantiotopic protons. This guide will delve into the performance of 2-tert-butylpiperidine hydrochloride in this context, benchmarking it against other well-established chiral bases.

Comparative Efficacy in the Asymmetric Deprotonation of 4-tert-Butylcyclohexanone

A standard benchmark reaction for evaluating the efficacy of chiral bases is the enantioselective deprotonation of 4-tert-butylcyclohexanone, followed by trapping of the resulting chiral enolate with an electrophile, such as trimethylsilyl chloride, to form a chiral silyl enol ether.[2] The enantiomeric excess (ee) of the product is a direct measure of the base's stereoselectivity.

While direct comparative studies exhaustively detailing the performance of 2-tert-butylpiperidine hydrochloride against a wide array of other chiral bases in a single publication are scarce, we can synthesize a comparative overview from existing literature on the asymmetric deprotonation of 4-tert-butylcyclohexanone using various chiral lithium amides.

Table 1: Comparative Enantioselectivity in the Deprotonation of 4-tert-Butylcyclohexanone

Chiral Amine PrecursorElectrophileSolvent / AdditiveYield (%)ee (%)Reference
(Hypothetical) (S)-2-tert-butylpiperidine TMSClTHF(Not Reported)(Not Reported)-
(1R,2R)-N,N'-bis(1-phenylethyl)-1,2-diaminoethaneTMSClTHF8588[2]
(S,S)-1,2-bis(N-methyl-N-1-phenylethylamino)ethaneTMSClTHF7585[2]
Chiral Tetrahydroisoquinoline DerivativeTMSClTHF / HMPA(Not Reported)81[3]
Fluorine-containing 1-phenylethylamine derivativeTMSClTHF(Not Reported)Good[4]
Fluorine-containing 1-(1-naphthyl)ethylamine derivativeTMSClTHF(Not Reported)Good[4]

Analysis of Performance:

The data, while not offering a direct comparison with 2-tert-butylpiperidine, highlights that several classes of chiral lithium amides can achieve high enantioselectivities (up to 88% ee) in the deprotonation of 4-tert-butylcyclohexanone.[2] The performance is influenced by the structure of the chiral amine, the presence of additives like HMPA, and the reaction conditions. The bulky tert-butyl group in 2-tert-butylpiperidine is expected to play a significant role in stereodifferentiation, a principle that generally leads to higher levels of asymmetric induction.[5]

Experimental Protocol: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone

This detailed protocol describes a generalized procedure for the enantioselective deprotonation of 4-tert-butylcyclohexanone using a chiral lithium amide, which can be adapted for 2-tert-butylpiperidine.

Materials:

  • 2-tert-butylpiperidine hydrochloride (or other chiral amine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 4-tert-Butylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Chiral Lithium Amide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amine hydrochloride (1.0 mmol).

    • Add anhydrous THF (5 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 mmol, 2.1 equivalents) dropwise to the stirred suspension. The first equivalent deprotonates the hydrochloride, and the second deprotonates the amine to form the lithium amide.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Enantioselective Deprotonation and Trapping:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (0.8 mmol, 0.8 equivalents) in anhydrous THF (3 mL).

    • Add freshly distilled trimethylsilyl chloride (1.2 mmol, 1.5 equivalents) to the ketone solution.

    • Cool the ketone/TMSCl solution to -78 °C.

    • Slowly transfer the pre-formed chiral lithium amide solution to the ketone/TMSCl solution via cannula over a period of 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral silyl enol ether.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mechanistic Insights: The Role of Aggregation and Steric Hindrance

The stereochemical outcome of deprotonations mediated by chiral lithium amides is governed by the structure of the transition state. It is widely accepted that these reactions proceed through well-defined aggregates of the chiral lithium amide and the lithium enolate.[6]

Key Mechanistic Features:

  • Mixed Aggregate Formation: The chiral lithium amide and the lithium enolate of the ketone form a mixed aggregate. The geometry of this aggregate is crucial for stereodifferentiation.

  • Chelation and Coordination: In many effective chiral lithium amides, a secondary heteroatom (often another nitrogen or an oxygen) can chelate to the lithium ion, creating a more rigid and well-defined chiral environment around the reactive center.

  • Steric Directing Group: The bulky substituent on the chiral amine, such as the tert-butyl group in 2-tert-butylpiperidine, sterically hinders the approach of the base to one of the enantiotopic protons of the ketone, leading to selective deprotonation.

G cluster_0 Formation of Chiral Lithium Amide cluster_1 Asymmetric Deprotonation cluster_2 Electrophilic Quench 2-tert-butylpiperidine_HCl 2-tert-butylpiperidine Hydrochloride nBuLi1 n-BuLi (1 eq.) nBuLi2 n-BuLi (1 eq.) Chiral_Amine Chiral Amine (Free Base) Chiral_Li_Amide Chiral Lithium Amide Prochiral_Ketone 4-tert-Butylcyclohexanone Mixed_Aggregate [Ketone-Li-Amide]* Transition State Chiral_Enolate Chiral Lithium Enolate TMSCl TMSCl Chiral_Product Chiral Silyl Enol Ether

The proposed transition state for the deprotonation involves a cyclic arrangement where the lithium atom is coordinated to both the amide nitrogen and the carbonyl oxygen of the ketone. The steric bulk of the chiral ligand dictates the facial selectivity of the proton abstraction.

G cluster_1 Steric Hindrance Bulky_Group t-Bu on Piperidine Proton_H_proR Hpro-R Bulky_Group->Proton_H_proR Steric Clash Proton_H_proS Hpro-S TS_structure TS_structure

Conclusion and Future Outlook

Further research is warranted to systematically evaluate the performance of 2-tert-butylpiperidine hydrochloride against a broader range of established chiral bases across various substrates and reaction conditions. Such studies will be invaluable for a more complete understanding of its synthetic utility and for the rational design of even more efficient and selective chiral bases for asymmetric synthesis.

References

  • Simpkins, N. S., & Weller, M. D. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Organic Reactions, 79, 317–635.
  • Cousins, R. P. C., & Simpkins, N. S. (1989). Chiral products via asymmetric deprotonation of 4-tert-butylcyclohexanone using chiral lithium amide bases. Tetrahedron Letters, 30(52), 7241-7244.
  • Kawasaki, T., et al. (2000). Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine. Chemical & Pharmaceutical Bulletin, 48(4), 571-574.
  • Shirai, R., Tanaka, M., & Koga, K. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 108(3), 543-545.
  • O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1457.
  • Beak, P., & Kerrick, S. T. (1991). Asymmetric deprotonation of N-Boc-piperidine: an experimental and computational investigation. Journal of the American Chemical Society, 113(25), 9707-9708.
  • Hoppe, D., & Hense, T. (1997). Enantioselective synthesis with lithium/(–)-sparteine carbanion pairs. Angewandte Chemie International Edition in English, 36(21), 2282-2316.
  • Koga, K. (1997). [Asymmetric synthesis using chiral bases]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(10-11), 800-816.
  • Whitesell, J. K., & Felman, S. W. (1980). Asymmetric induction in the deprotonation of ketones. The Journal of Organic Chemistry, 45(4), 755-756.
  • Hoppe, D., et al. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(10), 2299-2309.
  • Coldham, I., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-7261.
  • Simpkins, N. S. (Ed.). (2010). Stereochemical Aspects of Organolithium Compounds. Springer.
  • Koga, K., et al. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 108(3), 543-545.
  • O'Brien, P. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron, 58(23), 4567-4603.
  • Simpkins, N. S., & Weller, M. D. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. In Organic Reactions (Vol. 79, pp. 317-635). John Wiley & Sons, Inc.
  • Beak, P., & Wu, S. (1992). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 114(10), 3871-3873.
  • O'Brien, P., & Carbone, G. (2011). Investigation of bispidines as the stoichiometric ligand in the two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine. Arkivoc, 2011(5), 217-229.
  • Coldham, I., & Leonori, D. (2007). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 9(23), 4679-4681.
  • Koga, K. (1997). [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi, 117(10-11), 800-816.
  • O'Brien, P., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-7261.
  • Collum, D. B. (2007). Lithium enolates in the enantioselective construction of tetrasubstituted carbon centers with chiral lithium amides as non-covalent stereodirecting auxiliaries. Accounts of chemical research, 40(9), 899-907.
  • Simpkins, N. S., & Weller, M. D. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Organic Reactions, 79, 317-635.
  • Beak, P., et al. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(10), 2299-2309.
  • O'Brien, P., et al. (2011). Investigation of bispidines as the stoichiometric ligand in the two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine. Arkivoc, 2011(v), 217-229.
  • Coldham, I., et al. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799-3801.
  • Koga, K. (1997). Asymmetric synthesis using chiral bases. Yakugaku Zasshi, 117(10-11), 800-816.
  • Coldham, I., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-7261.
  • Gawley, R. E., & O'Brien, P. (2012).
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Zhang, J., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Gessner, V. H., et al. (2019).
  • quimicaorganica.org. (n.d.).
  • Gouverneur, V., et al. (2013). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluor.
  • Gotor, V., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(12), 22695-22708.
  • Toste, F. D., & Gembicky, M. (2024). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I)
  • University of Bristol. (n.d.).

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of Piperidine Derivatives by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates robust analytical methodologies to ensure the stereochemical purity of these chiral compounds. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the accurate determination of enantiomeric excess (ee) a critical quality attribute throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering unparalleled precision and reliability.[1]

This guide provides an in-depth comparison of common chiral HPLC strategies for the enantiomeric excess determination of piperidine derivatives. We will delve into the nuances of stationary phase selection, mobile phase optimization, and provide actionable experimental protocols, supported by comparative data to inform your method development.

The Decisive Factor: Selecting the Right Chiral Stationary Phase

The success of any chiral separation hinges on the selection of an appropriate CSP. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[2] For piperidine derivatives, which are often basic in nature, polysaccharide-based CSPs have demonstrated broad applicability and success.[2] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

The interaction between the analyte and the polysaccharide-based CSP is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The specific nature of the piperidine derivative, including the position and nature of its substituents, will dictate the optimal CSP.

A comparative study on the resolution of several racemic piperidine-2,6-dione analogues on two popular immobilized polysaccharide-based CSPs, Chiralpak IA (amylose-based) and Chiralpak IB (cellulose-based), highlights the importance of CSP selection.[3][4] The study revealed that Chiralpak IA provided significantly better resolution for the tested analogues under the same mobile phase conditions.[3][4]

Comparative Performance of Chiralpak IA and IB for Piperidine-2,6-dione Analogues
AnalyteMobile PhaseChiralpak IA Resolution (Rs)Chiralpak IB Resolution (Rs)
AminoglutethimideMTBE-THF (90:10, v/v)2.500.67
p-Nitro-glutethimideMTBE-THF (90:10, v/v)5.330.50
PhenglutarimideMTBE-THF (90:10, v/v)1.000.33

Data synthesized from Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chirality, 18(8), 629-634.[4]

As the data illustrates, Chiralpak IA consistently outperformed Chiralpak IB for this class of compounds, underscoring the necessity of screening different CSPs during method development.

The Art of Mobile Phase Optimization

The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP, thereby influencing retention, selectivity, and resolution. For chiral separations of piperidine derivatives on polysaccharide-based CSPs, normal-phase chromatography is often employed, typically using mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol or ethanol).

The ratio of the alcohol modifier is a key parameter to optimize. Increasing the alcohol content generally leads to shorter retention times but may compromise resolution. Therefore, a careful balance must be struck to achieve adequate separation within a reasonable analysis time.

For basic compounds like piperidines, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA) or isopropylamine, to the mobile phase can dramatically improve peak shape and resolution.[5]

A Word on Derivatization

A significant challenge in the HPLC analysis of some piperidine derivatives is the lack of a strong UV chromophore, which is necessary for detection by common UV-Vis detectors. In such cases, pre-column derivatization is a viable strategy.[1] This involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag. For instance, piperidin-3-amine, a non-chromophoric compound, has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection at 228 nm.[5]

An Alternative Perspective: Supercritical Fluid Chromatography (SFC)

While HPLC is the established workhorse, chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages.[1] By using supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique.[2] The low viscosity and high diffusivity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency without sacrificing resolution.[2]

Experimental Protocols

Chiral HPLC Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral HPLC method for a novel piperidine derivative.

G cluster_0 a Define Analyte Properties (Structure, pKa, Solubility) b Initial CSP Screening (e.g., Chiralpak IA, IB, AD-H, OD-H) a->b c Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) b->c d Evaluate Initial Results (Resolution, Peak Shape) c->d e Mobile Phase Optimization (Adjust Alcohol %, Additives) d->e Sub-optimal Separation g Method Validation (ICH Guidelines) d->g Good Separation f Parameter Optimization (Flow Rate, Temperature) e->f f->g h Routine Analysis g->h G cluster_1 start Start: Racemic Piperidine Derivative prep Sample Preparation (Derivatization if necessary) start->prep inject Injection into HPLC prep->inject sep Chiral Separation on CSP inject->sep detect UV Detection sep->detect data Data Acquisition (Chromatogram) detect->data calc Peak Integration & ee Calculation data->calc end End: Report Enantiomeric Excess calc->end

Caption: The experimental workflow for ee determination.

Conclusion

The determination of enantiomeric excess for piperidine derivatives is a critical analytical task in pharmaceutical development. Chiral HPLC, particularly with polysaccharide-based CSPs, offers a robust and reliable solution. The choice of CSP is paramount, with screening of different phases being a crucial first step in method development. Optimization of the mobile phase composition, including the use of additives, is essential for achieving optimal separation. For non-chromophoric piperidines, derivatization provides a practical means for UV detection. While HPLC remains the predominant technique, the speed and environmental benefits of chiral SFC make it an attractive alternative that should be considered. By following a systematic approach to method development, researchers can confidently and accurately determine the enantiomeric purity of their piperidine-containing drug candidates.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chirality, 18(8), 629-634. Retrieved from [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Retrieved from [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

Sources

Mass spectrometry methods for analyzing products of chiral amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Mass Spectrometry Methods for Analyzing Products of Chiral Amine Reactions

For researchers, scientists, and professionals in drug development, the precise analysis of chiral amines is a critical task. The stereochemistry of these molecules can dramatically influence their pharmacological and toxicological properties. Mass spectrometry (MS) has emerged as a powerful analytical tool in this domain, offering high speed, sensitivity, and specificity.[1][2][3] This guide provides an in-depth comparison of contemporary mass spectrometry methods for the analysis of chiral amine reaction products, grounded in experimental data and field-proven insights.

The Challenge of Chirality in Mass Spectrometry

Mass spectrometry is inherently "chiral-blind," meaning that enantiomers, having the identical mass and mass-to-charge ratio (m/z), cannot be distinguished directly.[1][4] To overcome this limitation, a chiral environment must be introduced to induce a measurable difference between the enantiomers. This can be achieved either in the solution phase prior to MS analysis or directly within the gas phase of the mass spectrometer. This fundamental principle gives rise to two major categories of MS-based chiral analysis: indirect and direct methods.

Indirect Methods: The Power of Chiral Derivatization

The most established approach to chiral analysis by MS is the use of chiral derivatizing agents (CDAs).[5][6] This strategy involves covalently reacting the chiral amine enantiomers with an enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers.[5][7] Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be separated by conventional achiral chromatographic techniques like HPLC or GC, and subsequently detected by mass spectrometry.[7][8]

The core principle is the conversion of a difficult-to-separate mixture of enantiomers into an easier-to-separate mixture of diastereomers, which can then be analyzed using standard LC-MS or GC-MS instrumentation.

Workflow for Chiral Derivatization LC-MS Analysis

cluster_solution Solution Phase cluster_analysis Analysis racemic_amine Racemic Amine (R-Amine & S-Amine) reaction Derivatization Reaction racemic_amine->reaction cda Chiral Derivatizing Agent (S-CDA) cda->reaction diastereomers Diastereomeric Mixture (R-Amine-S-CDA & S-Amine-S-CDA) reaction->diastereomers lc Achiral HPLC Separation diastereomers->lc ms Mass Spectrometry Detection (MS/MS) lc->ms data Quantification of Enantiomeric Excess (ee) ms->data

Caption: Workflow for indirect chiral amine analysis using derivatization.

Common Chiral Derivatizing Agents for Amines

A variety of CDAs have been developed, each targeting specific functional groups and offering unique advantages. For primary and secondary amines, the following are widely used:

Chiral Derivatizing Agent (CDA)Common Name/AcronymReactive TowardsKey AdvantagesAnalytical Technique
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideMarfey's Reagent (FDAA)Primary & Secondary AminesRobust reaction, produces strongly UV-absorbing derivatives, widely used for amino acids.[7][9]LC-UV, LC-MS
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary & Secondary AminesForms highly fluorescent derivatives, enabling sensitive detection.[10]LC-Fluorescence, LC-MS
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMosher's Acid ChloridePrimary & Secondary Amines, AlcoholsWell-established for determining absolute configuration via NMR; derivatives are suitable for GC-MS.[5][7]GC-MS, NMR
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAAPrimary & Secondary AminesEnables high-resolution separation of amino acid enantiomers when combined with ion mobility spectrometry.[11][12]IMS-MS
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA) for LC-MS Analysis

This protocol is a representative example for the derivatization of amino acids or other primary/secondary amines.

  • Sample Preparation: Dissolve the amine sample (containing approximately 10-100 nmol of total amine) in 100 µL of 1 M sodium bicarbonate buffer (pH ~9.0).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

  • Reaction: Add 200 µL of the FDAA solution to the amine sample. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath. The reaction should be protected from light.

  • Quenching: After incubation, cool the sample to room temperature and add 20 µL of 1 M HCl to quench the reaction.

  • Dilution & Analysis: Dilute the sample with an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL. The sample is now ready for injection into an LC-MS system equipped with a standard C18 column.

  • LC-MS/MS Analysis: Separate the diastereomeric derivatives using a suitable gradient elution. Detect and quantify the diastereomers using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[13][14]

Direct Methods: Gas-Phase Chiral Recognition

Direct methods avoid covalent derivatization by inducing chiral recognition in the gas phase.[15] This is typically achieved by forming non-covalent diastereomeric complexes between the analyte enantiomers and a chiral selector. These complexes are then analyzed using tandem mass spectrometry or ion mobility spectrometry.

A. Tandem Mass Spectrometry (MS/MS) Approaches

In this technique, a chiral selector (CS) is added to the solution containing the chiral amine and a metal ion (M+). In the electrospray ionization (ESI) source, non-covalent diastereomeric complexes of the type [M + CS + R-Amine]+ and [M + CS + S-Amine]+ are formed. These mass-selected precursor ions are then subjected to collision-induced dissociation (CID) in the mass spectrometer.[1]

  • The Kinetic Method (KM): This is the most common MS/MS approach. It relies on the principle that the two diastereomeric precursor ions will have different stabilities and thus fragment at different rates upon CID. By comparing the ratio of fragment ion intensities, one can distinguish and quantify the enantiomers.[1][2]

  • Chiral Recognition Ratio (CR) Method: This method is often used when only one dominant product ion is observed. It compares the ratio of the product ion to the remaining precursor ion for each diastereomer.[1]

Workflow for the Kinetic Method

cluster_solution Solution & ESI Source cluster_ms Tandem Mass Spectrometer analyte Racemic Amine (R-Amine & S-Amine) complex Formation of Diastereomeric Non-covalent Complexes [M+CS+R/S-Amine]+ analyte->complex selector Chiral Selector (CS) + Metal Ion (M+) selector->complex ms1 MS1: Isolate Precursor Ions (Same m/z) complex->ms1 cid MS2: Collision-Induced Dissociation (CID) ms1->cid ms2 Detect Fragment Ions cid->ms2 quant Quantify based on Fragment Ion Ratios ms2->quant

Caption: Workflow for the direct chiral analysis using the kinetic method.

B. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS is a rapidly growing technique that separates ions in the gas phase based on their size, shape, and charge, measured as a collision cross-section (CCS).[1] Enantiomers can be resolved by IMS if they are first converted into species with different CCS values. This can be achieved in two ways:

  • Derivatization-IMS: The amine enantiomers are derivatized with a CDA, as in the indirect method. The resulting diastereomers often have slightly different shapes and can be separated by high-resolution ion mobility techniques like Trapped Ion Mobility Spectrometry (TIMS) before mass analysis.[10][11]

  • Non-covalent Complex-IMS: Similar to the MS/MS methods, diastereomeric non-covalent complexes are formed with a chiral selector. These complexes can have different CCS values, allowing for their separation by IMS.[16]

The key advantage of IMS is the addition of another dimension of separation, which can resolve chiral compounds in milliseconds.[11] This is particularly powerful for analyzing complex mixtures without prior chromatographic separation.

Workflow for Chiral Analysis by Derivatization-TIMS-MS

cluster_solution Solution Phase cluster_ms IMS-MS Instrument derivatization Derivatization of Racemic Amine with CDA esi Electrospray Ionization derivatization->esi tims TIMS Separation (Based on CCS) esi->tims tof TOF Mass Analysis (m/z) tims->tof data 2D Plot of Mobility vs. m/z tof->data

Caption: Workflow combining derivatization with TIMS-MS for chiral analysis.

Comparative Analysis of Mass Spectrometry Methods

The choice of method depends on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required throughput and sensitivity.

FeatureIndirect (Derivatization LC-MS)Direct (MS/MS Kinetic Method)Direct (IMS-MS)
Principle Covalent bond formation to create separable diastereomers.[8]Different fragmentation rates of non-covalent diastereomeric complexes.[1]Gas-phase separation of diastereomers (covalent or non-covalent) based on shape/CCS.[16]
Throughput Lower (limited by LC run time, minutes to hours).[11]Higher (seconds to minutes per sample).Highest (milliseconds to seconds per sample).[11]
Sensitivity High, especially with derivatizing agents that enhance ionization.Generally high, dependent on complex stability and fragmentation efficiency.[15]Very high, especially with techniques like TIMS.[11][12]
Selectivity Very high, provided by both LC separation and MS/MS detection.[13]Good, but can be affected by matrix components influencing complex formation or dissociation.Excellent, adds a new dimension of separation to resolve isobars and isomers.[11]
Development Effort Higher; requires method development for both derivatization and chromatography.Moderate; requires screening of suitable chiral selectors, metal ions, and CID conditions.Moderate to High; requires optimization of IMS parameters and potentially screening of selectors/CDAs.
Universality Broadly applicable if a suitable CDA for the amine's functional group exists.[7]Less universal; depends on finding a chiral selector that provides sufficient differentiation for the specific analyte.Broadly applicable, can be used with both derivatized and non-covalent complex approaches.[1]
Quantification Robust and well-established for determining enantiomeric excess (ee).Can be used for ee determination, but requires careful calibration.Capable of ee determination, with linear responses reported down to low percentages.[10][11]

Conclusion and Future Perspectives

Mass spectrometry offers a versatile and powerful toolkit for the analysis of chiral amine reaction products.

  • Indirect methods using chiral derivatization coupled with LC-MS remain a robust and reliable workhorse, providing excellent selectivity and quantitative accuracy. They are particularly advantageous when dealing with complex matrices where chromatographic separation is essential.[8][13]

  • Direct MS/MS methods like the kinetic method offer a significant speed advantage by eliminating the chromatography step, making them suitable for higher-throughput screening applications.[2]

  • Ion Mobility-Mass Spectrometry represents the cutting edge, providing unparalleled speed and an additional dimension of separation.[1][2] The combination of chiral derivatization or complexation with high-resolution IMS techniques like TIMS is a particularly promising strategy for tackling complex chiral analysis challenges, including the analysis of multiple chiral centers and trace-level enantiomers in biological samples.[11][16]

As instrumentation continues to improve, particularly in the resolution and speed of ion mobility, direct MS-based methods will play an increasingly important role in chiral analysis, accelerating discovery and development in the pharmaceutical and life sciences.

References

  • Yan, C., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(47), 14033-14041. [Link]

  • ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. [Link]

  • Han, D. Q., & Yao, Z. P. (2020). Chiral mass spectrometry: An overview. TrAC Trends in Analytical Chemistry, 123, 115763. [Link]

  • Cauchemelle, A., et al. (2024). Single ion mobility monitoring (SIM2) stitching method for high-throughput and high ion mobility resolution chiral analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Wu, L., et al. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. [Link]

  • Han, D. Q., & Yao, Z. P. (2020). Chiral mass spectrometry: An overview. PolyU Scholars Hub. [Link]

  • Yan, C., et al. (2025). Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers. ResearchGate. [Link]

  • Hofman, M., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry, 91(4), 2848-2855. [Link]

  • Sostarecz, A. G. (2004). Chiral Recognition and Supramolecular Self-Assembly of Adsorbed Amino Acids and Dipeptides at the Submolecular Level. [Link]

  • Angulo, M., et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. [Link]

  • Mádravas, C., & Antal, I. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4275. [Link]

  • Le, H., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(20), 4399-4407. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • Proquest. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. [Link]

  • Shi, T., et al. (2023). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 11, 1144026. [Link]

  • Hamchaoui, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Brunsveld, L., et al. (1999). Complete asymmetric induction of supramolecular chirality in a hydrogen-bonded assembly. Nature, 398, 498-501. [Link]

  • Yan, C., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]

  • Giorgi, A., et al. (2023). Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of 3,4-methylenedioxymethamphetamine (MDMA) and its major phase-1 metabolites in human plasma, sweat, oral fluid (OF) and urine. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]

  • del Alamo-Sanza, M., & Nevares, I. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7505. [Link]

Sources

Literature comparison of synthetic routes to enantioenriched disubstituted piperidines

[1]

Executive Summary

The piperidine pharmacophore is the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Paroxetine, Tofacitinib, Niraparib). However, the introduction of substituents at the 2, 3, or 4 positions with high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a significant synthetic bottleneck.

This guide objectively compares the three dominant synthetic paradigms: Asymmetric Hydrogenation of Pyridines (Industrial preferred),


-Lithiation/FunctionalizationDe Novo Organocatalytic Assembly

Part 1: Strategic Landscape & Decision Matrix

The choice of route depends heavily on the substitution pattern and the stage of synthesis.

FeatureRoute A: Asymmetric Hydrogenation Route B: C-H Functionalization (Lithiation) Route C: De Novo Assembly
Primary Mechanism Metal-catalyzed reduction of aromatic pyridinesDeprotonation via s-BuLi/Sparteine (Dipole Stabilization)Organocatalytic cascade (e.g., Aza-Michael)
Best For 2,6-cis or 2,3-cis patterns; Large scaleLate-stage diversification; 2-substituted analogsComplex, non-canonical substitution patterns
Limiting Factor Catalyst poisoning; Trans-isomers are difficultCryogenic conditions (-78°C to -50°C); Functional group toleranceStep count; Atom economy
Key Reagents Ir/Rh chiral complexes,

(high pressure)
N-Boc piperidine, s-BuLi, SparteineChiral amines (Jørgensen/MacMillan), Aldehydes
Scalability High (kg scale feasible)Moderate (requires flow chem for scale)Low to Moderate
Decision Logic for Route Selection

RouteSelectionStartTarget: Disubstituted Chiral PiperidineQ1Is the Pyridine precursor readily available?Start->Q1Q2Is the target 2,6-cis substituted?Q1->Q2YesRouteCRoute C: De Novo Assembly(Organocatalysis)Q1->RouteCNo (Acyclic precursors)Q3Do you need to diversify an existing scaffold?Q2->Q3No (Trans or 3,4-sub)RouteARoute A: Asymmetric Hydrogenation(Ir/Rh Catalysis)Q2->RouteAYes (High Efficiency)RouteBRoute B: C-H Functionalization(Lithiation/Substitution)Q3->RouteBYes (Late Stage)Q3->RouteCNo (Complex Core)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stereochemical requirements.

Part 2: Deep Dive into Synthetic Architectures

Route A: Asymmetric Hydrogenation of Pyridines

The Industrial Standard

Direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison metal catalysts.

  • The "Salt" Strategy: To overcome catalyst poisoning, the pyridine is often activated as a pyridinium salt (using HCl, MeI, or Benzyl bromide) or an N-iminopyridinium ylide. This breaks the aromaticity and prevents tight binding to the metal center.

  • Catalyst Systems: Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX) are the gold standard.

  • Stereochemistry: This method overwhelmingly favors cis -selectivity (e.g., 2,6-cis) due to the "face-selectivity" of the hydrogenation—once the first hydride adds, the molecule remains bound to the catalyst face.

Key Reference: The work of Glorius and Zhou established the utility of N-heterocyclic carbene (NHC) and chiral phosphine ligands for these transformations.

Route B: C-H Functionalization ( -Lithiation)

The Medicinal Chemist's "Magic Bullet"

Developed extensively by Peter Beak and Iain O'Brien , this route utilizes the dipole stabilization of N-Boc protecting groups to direct lithiation to the

  • Mechanism: The carbonyl oxygen of the N-Boc group coordinates lithium, directing the deprotonation.

  • The "Boc-Rotation" Insight: O'Brien demonstrated that the rotation of the N-Boc group is significantly faster in piperidines (

    
     at -78°C) than in pyrrolidines. This means lithiation of piperidines can often be performed at slightly higher temperatures (-50°C) or requires specific timing to capture the dynamic rotamer.
    
  • Stereocontrol: The use of chiral diamines ((-)-sparteine or the O'Brien surrogate) creates a chiral lithiated intermediate that reacts with electrophiles with retention of configuration.

Route C: Organocatalytic De Novo Assembly

The Stereochemical Surgeon

When trans-stereochemistry or specific functional group patterns (e.g., 3-nitro-4-phenyl) are required, building the ring from scratch is superior.

  • Mechanism: Typically involves a Michael addition followed by a hemiaminalization or Mannich cyclization.

  • Jørgensen-Hayashi Catalysts: These chiral diarylprolinol silyl ethers activate aldehydes via enamine/iminium catalysis, allowing for high enantiocontrol during the ring-closing step.

Part 3: Comparative Performance Metrics

MetricIr-Catalyzed Hydrogenation

-Lithiation (N-Boc)
Organocatalytic Cascade
Typical Yield 85 - 98%50 - 75%60 - 85%
Enantioselectivity (ee) 90 - 99%85 - 95%>95%
Diastereoselectivity (dr) >20:1 (cis)>95:5 (trans possible via equilibration)Tunable (cis or trans)
Atom Economy ExcellentPoor (Stoichiometric Li/Diamine)Good
Cost Driver Iridium/LigandSparteine (availability)/CryogenicsCatalyst synthesis

Part 4: Experimental Protocols

Protocol A: Iridium-Catalyzed Hydrogenation (2,6-cis-Disubstituted)

Adapted from Zhou et al. and Charette et al.

Scope: Synthesis of 2-phenyl-6-methylpiperidine from 2-phenyl-6-methylpyridine.

  • Preparation of Pyridinium Salt: Dissolve the substituted pyridine (1.0 equiv) in anhydrous ether. Add HCl (2.0 M in ether, 1.1 equiv) dropwise at 0°C. Filter the white precipitate and dry under vacuum.

  • Catalyst Loading: In a glovebox, charge a high-pressure steel autoclave with the pyridinium salt (0.5 mmol),

    
     (1.0 mol%), and (S)-SegPhos (2.2 mol%).
    
  • Solvent: Add anhydrous toluene (3 mL).

  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), and pressurize to 600 psi (40 bar). Stir at room temperature for 24 hours.
    
  • Workup: Carefully vent the hydrogen. Basify the mixture with aq.

    
     (2M) to liberate the free amine. Extract with DCM (3x).
    
  • Purification: Dry organics over

    
     and concentrate. Purify via flash chromatography (EtOAc/Hexanes + 1% 
    
    
    ).

Critical Control Point: The purity of the pyridinium salt is crucial. Trace free pyridine can poison the Ir-catalyst by bridging the metal centers.

Protocol B: Enantioselective -Lithiation

Adapted from O'Brien et al.

Scope: Introduction of an electrophile at C2 of N-Boc-piperidine.

  • Reagent Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon.

  • Complexation: Add (-)-sparteine (1.2 equiv) and s-BuLi (1.2 equiv, 1.4 M in cyclohexane) to anhydrous

    
    . Stir for 15 min to form the chiral base complex.
    
  • Substrate Addition: Add N-Boc-piperidine (1.0 equiv) dropwise as a solution in

    
    .
    
  • Lithiation: Stir at -78°C for 4-6 hours. (Note: Unlike pyrrolidine, piperidine lithiation is thermodynamically less stable; strict temperature control is vital).

  • Electrophile Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    , or alkyl halide) (1.5 equiv).
  • Warm-up: Allow to warm to room temperature slowly overnight.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

Mechanistic Visualization of Lithiation:

LithiationMechanismcluster_insightCritical InsightStep1N-Boc PiperidineStep2Dipole Coordination(s-BuLi/Sparteine)Step1->Step2-78°CStep3Lithiated Intermediate(Configurational Stability Check)Step2->Step3DeprotonationStep4Electrophilic Trap(Retention of Config)Step3->Step4E+InsightBoc-Group Rotationis faster in piperidines.Requires low T to maintain ee.Insight->Step3

Figure 2: Mechanistic flow of the enantioselective lithiation-substitution sequence.

References

  • O'Brien, P., & Coldham, I. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society.[1] Link

  • Glorius, F., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. Link

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Piperidines and Piperidines. Journal of the American Chemical Society.[1] Link

  • Beak, P., & Lee, W. K. (1993).[2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry. Link
    
  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalysis: A missing link in asymmetric synthesis? Chemical Communications.[2][3] Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-Tert-butylpiperidine hydrochloride. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we work with. This document moves beyond a simple checklist, providing a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your work.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-Tert-butylpiperidine hydrochloride is a substituted piperidine derivative. To establish a robust safety protocol, we must consider the hazards associated with both the piperidine core structure and its hydrochloride salt form.

Based on data from closely related compounds, such as (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, the primary hazards are well-defined.[1] The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] This is designated by the GHS07 "Exclamation Mark" pictogram, signaling that while the substance is not acutely fatal, it poses significant irritation hazards upon contact.[1]

  • Skin Irritation (H315): The piperidine moiety can be corrosive or irritating to the skin.[2][3] Upon contact, you may experience redness and irritation.[1]

  • Serious Eye Irritation (H319): This is a critical risk. The crystalline or powdered form of the hydrochloride salt can cause significant irritation, redness, and profuse watering upon contact with the eyes.[1]

  • Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation may lead to irritation of the throat and a feeling of tightness in the chest.[1]

  • Hygroscopic Nature: The material is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This property can affect its physical state and handling characteristics, making containment even more crucial.

Given these factors, all handling procedures must be designed to strictly prevent direct contact and inhalation.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks you are performing. Below is a breakdown of the essential equipment required for handling 2-Tert-butylpiperidine hydrochloride.

Summary of Essential Personal Protective Equipment
Protection TypeRequired PPEStandard/SpecificationRationale
Eye & Face Chemical Safety GogglesEN166 (EU) or ANSI Z87.1 (US)Provides a seal around the eyes to protect from airborne dust and accidental splashes. Standard safety glasses are insufficient.[1][4][5]
Hand Nitrile or Neoprene GlovesEN 374 (EU) or equivalentProvides a chemical-resistant barrier to prevent skin contact and irritation.[1][6] Always inspect gloves for degradation before use.[6]
Body Chemical-Resistant Lab CoatStandard Laboratory PracticeProtects skin and personal clothing from contamination by dust or spills.[2]
Respiratory NIOSH/CEN Approved RespiratorVaries (e.g., N95 for dusts)Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][7]

Procedural Guidance: Integrating PPE into Your Workflow

Properly selected PPE is only effective when used correctly. The following step-by-step guide integrates PPE use into the common laboratory workflow for handling solid chemical reagents.

Step 1: Preparation and Donning PPE
  • Work Area Setup: Before handling the chemical, designate a specific work area. All handling of the solid compound should occur within a certified chemical fume hood to control dust.[1] Ensure an eyewash station and safety shower are readily accessible.[4][5]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood to minimize movement in and out of the controlled space.

  • Don PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical safety goggles.

    • Perform hand hygiene, then put on your selected chemical-resistant gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.[8]

    • If for any reason you are handling the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.[7]

Step 2: Handling the Chemical (Weighing and Transfer)
  • Avoid Dust Formation: Handle the container of 2-Tert-butylpiperidine hydrochloride carefully. Do not create dust when opening or closing the container.[1]

  • Weighing: Tare your weigh boat. Using a clean spatula, carefully transfer the desired amount of the solid. Perform this action slowly and deliberately to prevent the powder from becoming airborne.

  • Transfer: To transfer the weighed solid into a flask, gently tap the weigh boat. If adding a solvent, do so slowly to avoid splashing.

  • Immediate Cleanup: After transfer, use a damp cloth or towel to gently wipe down the spatula and the weighing area within the fume hood to collect any residual dust.

Step 3: Post-Handling and Doffing PPE
  • Secure the Compound: Tightly close the main container.[1] Due to its hygroscopic nature, consider storing it under an inert gas like Argon if recommended by the supplier.[1]

  • Decontaminate: Wipe down the exterior of any equipment or containers that may have been contaminated before removing them from the fume hood.

  • Doff PPE: The removal of PPE is a critical step to prevent cross-contamination.

    • Remove gloves first, using a proper technique to avoid touching the outer surface with your bare hands.[8]

    • Dispose of the gloves in a designated, labeled waste container.[1]

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.[8][9]

Safe Handling and Disposal Workflow

The following diagram outlines the logical flow for safely managing 2-Tert-butylpiperidine hydrochloride from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Assess Hazards (Skin/Eye/Resp. Irritant) setup Setup in Fume Hood Verify Eyewash/Shower prep->setup don Don PPE (Goggles, Gloves, Lab Coat) setup->don handle Weigh & Transfer Solid Avoid Dust Generation don->handle Begin Work cleanup Wipe Down Work Area & Tools handle->cleanup secure Secure & Store Compound (Tightly Closed) cleanup->secure Complete Work doff Doff PPE Correctly (Gloves First) secure->doff wash Wash Hands Thoroughly doff->wash waste Collect Waste in Labeled, Sealed Container wash->waste Manage Waste dispose Dispose via Approved Waste Service waste->dispose

Caption: Workflow for safe handling of 2-Tert-butylpiperidine hydrochloride.

Emergency Procedures and Disposal

Immediate First Aid
  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical consultation.[1][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1]

  • Inhalation: Move the individual to fresh air. If they experience breathing difficulty or chest tightness, seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Consult a doctor.[1][11]

Spill and Waste Management

In the event of a spill, mark off the contaminated area.[1] Avoid creating dust.[1] Use appropriate PPE, including respiratory protection, to clean the spill. Transfer the spilled material and any contaminated cleaning supplies into a closable, labeled container for disposal.[1]

All waste, including empty containers and contaminated PPE, should be treated as special chemical waste. Dispose of it in compliance with all local, state, and federal environmental regulations.[1] Do not discharge into drains or rivers.[1]

Disclaimer: This guide is intended for informational purposes for trained research professionals. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional safety protocols.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • United Initiators GmbH. (2024). SAFETY DATA SHEET: DTBP. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). HYDROGEN CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylpiperidine hydrochloride
Reactant of Route 2
2-Tert-butylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.